PROTAC STING Degrader-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C34H33N7O10 |
|---|---|
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
(E)-N-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexyl]-N'-[4-[(5-nitrofuran-2-carbonyl)amino]phenyl]but-2-enediamide |
InChI |
InChI=1S/C34H33N7O10/c42-26(15-16-27(43)37-20-8-10-21(11-9-20)38-32(46)25-13-17-29(51-25)41(49)50)36-19-4-2-1-3-18-35-23-7-5-6-22-30(23)34(48)40(33(22)47)24-12-14-28(44)39-31(24)45/h5-11,13,15-17,24,35H,1-4,12,14,18-19H2,(H,36,42)(H,37,43)(H,38,46)(H,39,44,45)/b16-15+ |
InChI-Schlüssel |
TXNQXRGOKABDOB-FOCLMDBBSA-N |
Isomerische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)/C=C/C(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCNC(=O)C=CC(=O)NC4=CC=C(C=C4)NC(=O)C5=CC=C(O5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
cGAS-STING pathway in autoimmune disease
An In-Depth Technical Guide to the cGAS-STING Pathway in Autoimmune Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen infection and cellular damage.[1] While essential for host defense, aberrant activation of the cGAS-STING pathway by self-derived DNA is increasingly recognized as a key driver in the pathogenesis of numerous autoimmune diseases.[2][3] Dysregulation of this pathway can lead to a chronic, self-perpetuating inflammatory state characterized by the overproduction of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][4] This guide provides a comprehensive overview of the cGAS-STING signaling cascade, its role in various autoimmune conditions, potential therapeutic strategies targeting this pathway, and detailed experimental protocols for its investigation.
The Core cGAS-STING Signaling Pathway
The cGAS-STING pathway is an evolutionarily conserved mechanism that senses cytosolic dsDNA.[4] Its activation can be divided into several key steps:
-
DNA Sensing by cGAS: The pathway is initiated when cGAS, the primary cytosolic DNA sensor, recognizes and binds to dsDNA from various sources, including invading pathogens or misplaced self-DNA (e.g., mitochondrial or nuclear DNA).[5][6] This binding triggers a conformational change in cGAS.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger, cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), from ATP and GTP.[7][8]
-
STING Activation and Translocation: cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER).[9] This binding event induces a conformational change in STING, causing it to oligomerize and translocate from the ER to the Golgi apparatus.[4][10]
-
Downstream Kinase Recruitment and Activation: During its transit to the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[8][10]
-
Transcription Factor Phosphorylation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[8] Concurrently, STING can also activate IκB kinase (IKK), leading to the activation of Nuclear Factor-κB (NF-κB).[8]
-
Cytokine Production: Phosphorylated IRF3 forms dimers and, along with activated NF-κB, translocates to the nucleus.[8][9] These transcription factors then drive the expression of genes encoding for type I interferons (IFN-α, IFN-β) and a host of other pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6).[1][10]
Caption: The canonical cGAS-STING signaling pathway.
Role of cGAS-STING in Autoimmune Diseases
In autoimmune diseases, the crucial balance of the cGAS-STING pathway is lost. The system becomes chronically activated by an abundance of self-derived DNA in the cytoplasm, leading to sustained inflammation and tissue damage.[4][11] This self-DNA can originate from several sources, including damaged mitochondria (mtDNA), micronuclei formed during DNA damage, or extracellular DNA from apoptotic or NETotic cells.[9][10]
Caption: Dysregulation of the cGAS-STING pathway in autoimmunity.
Systemic Lupus Erythematosus (SLE)
SLE is a prototypical systemic autoimmune disease characterized by high levels of IFN-I.[1] The cGAS-STING pathway is strongly implicated in its pathogenesis.
-
Evidence: Serum levels of dsDNA and cGAMP are often elevated in SLE patients, indicating pathway activation.[1] Defective clearance of apoptotic cells and neutrophil extracellular traps (NETs) provides a source of self-DNA that can trigger cGAS.[10] In some mouse models of lupus, such as those deficient in the nuclease DNase II or TREX1, knocking out cGAS or STING can reduce lupus-like symptoms and improve survival.[12][13][14] However, the role can be complex, as some studies in other lupus mouse models suggest STING may have a suppressive role on TLR-driven inflammation.[13][15]
Rheumatoid Arthritis (RA)
RA is a chronic inflammatory disorder primarily affecting the joints.[16]
-
Evidence: The cytoplasm of fibroblast-like synoviocytes (FLSs) from RA patients contains increased levels of dsDNA, and the expression of cGAS correlates with the severity of synovitis.[9] Knocking out cGAS or STING in RA patient cells reduces the expression of inflammatory cytokines.[9] The pathway drives the migration and invasion of RA FLSs, contributing to the aggressive nature of the disease.[17][18] Inhibition of the cGAS-STING pathway has been shown to suppress joint swelling and inflammatory cell infiltration in mouse models of RA.[3][7]
Psoriasis
Psoriasis is an inflammatory skin disease driven by aberrant activation of dendritic cells (DCs) and T cells.[19]
-
Evidence: The cGAS-STING pathway is upregulated in psoriatic lesions in both human patients and mouse models.[19][20] Cytosolic self-DNA in keratinocytes and immune cells like DCs can activate the pathway, leading to the production of cytokines that drive Th1 and Th17 cell responses, which are central to psoriatic inflammation.[21] Targeting STING in dendritic cells has been shown to alleviate psoriatic inflammation by suppressing IL-17A production.
Other Autoimmune and Autoinflammatory Diseases
-
Aicardi-Goutières Syndrome (AGS): This rare genetic autoinflammatory disorder is strongly linked to cGAS-STING.[9] Mutations in genes encoding for nucleases like TREX1 lead to an accumulation of endogenous nucleic acids, causing constitutive activation of the pathway and massive overproduction of IFN-I.[11]
-
STING-Associated Vasculopathy with onset in Infancy (SAVI): Caused by gain-of-function mutations in the STING gene, this disease results in constitutive STING activation, leading to systemic inflammation and vasculopathy.[10][12]
-
Multiple Sclerosis (MS): The role of cGAS-STING in MS is complex and debated. Some studies suggest a detrimental role by promoting neuroinflammation.[22][23] Conversely, other reports indicate that cGAS and STING expression is downregulated in relapsed MS patients, suggesting a potentially protective role in some contexts.[24]
Quantitative Data Summary
The following tables summarize key findings on the modulation of the cGAS-STING pathway in various autoimmune disease contexts.
Table 1: cGAS-STING Pathway in Systemic Lupus Erythematosus (SLE) Models
| Model/System | Genetic Modification | Key Finding | Effect on Disease Phenotype | Citation |
|---|---|---|---|---|
| Pristane-induced Lupus Mice | Cgas-/- | Increased autoantibody production and proteinuria. | Exacerbated lupus phenotype. | [25] |
| Fcgr2b-/- Lupus Mice | Sting disruption | Ameliorated lupus development. | Reduced glomerulonephritis and autoantibodies. | [26] |
| Trex1-/- Mice | Cgas-/- or Sting-/- | Abrogated lethal autoimmune phenotypes. | Improved survival, reduced organ inflammation. | [14] |
| DNaseII-/- Mice | cGAS or STING deficiency | Reduced lupus-like symptoms. | Rescued lethality. | [13] |
| MRL/Faslpr Mice | Sting-/- | Exhibited more severe disease phenotype. | Worsened lupus symptoms. |[13] |
Table 2: cGAS-STING Pathway in Rheumatoid Arthritis (RA) Models
| Model/System | Intervention | Key Finding | Effect on Disease Phenotype | Citation |
|---|---|---|---|---|
| RA Patient Cells (FLS) | cGAS or STING knockout | Decreased expression of inflammatory cytokines. | Reduced inflammatory response in vitro. | [9] |
| RA Mouse Model | Inhibition of cGAS-STING pathway | Suppressed joint swelling and inflammatory cell infiltration. | Ameliorated arthritis. |[3][7] |
Table 3: cGAS-STING Pathway in Psoriasis Models
| Model/System | Intervention/Modification | Key Finding | Effect on Disease Phenotype | Citation |
|---|---|---|---|---|
| Imiquimod (IMQ)-treated Mice | Conditional Sting-knockout in DCs | Decreased numbers of IL-17-producing T cells. | Attenuated psoriatic inflammation. | [19] |
| Imiquimod (IMQ)-treated Mice | STING inhibitor (C-176) | Reduced psoriatic inflammation. | Enhanced the therapeutic response of anti-IL-17A. |[19] |
Therapeutic Targeting of the cGAS-STING Pathway
Given its central role in driving inflammation, the cGAS-STING pathway is a highly attractive target for therapeutic intervention in autoimmune diseases.[5][8] The primary strategy is to inhibit one of the key nodes in the pathway to reduce the downstream production of interferons and cytokines.
Caption: Key therapeutic intervention points in the cGAS-STING pathway.
-
cGAS Inhibitors: These molecules aim to prevent the synthesis of cGAMP, the crucial second messenger. They can act by competing with DNA for binding to cGAS or by blocking the enzyme's catalytic site.[8][10]
-
STING Inhibitors: A major focus of drug development, these inhibitors block STING activation and downstream signaling. Mechanisms include preventing STING palmitoylation (a necessary post-translational modification), blocking its trafficking from the ER to the Golgi, or directly antagonizing cGAMP binding.[10][20]
-
TBK1 Inhibitors: As a key downstream kinase, inhibiting TBK1 can effectively block the phosphorylation of IRF3 and subsequent gene expression.
Key Experimental Protocols
Investigating the cGAS-STING pathway requires a combination of molecular and cellular biology techniques to stimulate the pathway and measure its activation.
Protocol: In Vitro Activation of the cGAS-STING Pathway
This protocol describes how to activate the pathway in cultured cells using synthetic dsDNA transfection to mimic the presence of cytosolic DNA.[27][28]
Caption: A typical experimental workflow for studying cGAS-STING activation.
A. Materials and Reagents:
-
Cells: Murine Embryonic Fibroblasts (MEFs) or human monocytic THP-1 cells.[27]
-
DNA: Custom synthesized, purified sense and anti-sense single-stranded DNA (ssDNA) oligonucleotides (e.g., 80 bp).[27]
-
Annealing Buffer: 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 8.0.[28]
-
Transfection Reagent: Lipofectamine 2000, jetPRIME, or similar.[28]
-
Cell Culture Medium: DMEM or RPMI-1640 with 10% FBS, 1% Penicillin/Streptomycin.
B. Procedure:
-
dsDNA Probe Preparation:
-
Resuspend complementary sense and anti-sense ssDNA oligos to a final concentration of 100 µM in annealing buffer.
-
Mix equal molar amounts of the sense and anti-sense oligos.
-
Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.
-
Allow the mixture to cool slowly to room temperature over 1-2 hours to ensure proper annealing into dsDNA.[27]
-
-
Cell Transfection:
-
Seed cells in 6-well plates to be 70-80% confluent on the day of transfection.
-
Prepare the transfection complexes according to the manufacturer's protocol. Briefly, dilute the dsDNA probe and the transfection reagent in serum-free medium in separate tubes.
-
Combine the diluted DNA and reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for the desired time (e.g., 6 hours for gene expression analysis, 12-24 hours for protein analysis).[28]
-
Protocol: Western Blot for STING Pathway Phosphorylation
This protocol is used to detect the phosphorylation of key pathway components (STING, TBK1, IRF3), which is a direct indicator of pathway activation.[27][29][30]
A. Materials and Reagents:
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[29]
-
Protein Assay: BCA or Bradford assay kit.
-
SDS-PAGE: Gels (e.g., 4-20% gradient), running buffer, transfer buffer.
-
Membranes: PVDF or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-STING (Ser366), Rabbit anti-phospho-TBK1 (Ser172), Rabbit anti-phospho-IRF3 (Ser396), and corresponding total protein antibodies.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
B. Procedure:
-
Cell Lysis:
-
After stimulation, wash cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[27]
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[29]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-TBK1) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[29][31]
-
Strip the membrane (if necessary) and re-probe for total proteins and loading controls (e.g., β-actin).
-
Protocol: RT-qPCR for Type I IFN and ISG Expression
This protocol quantifies the transcriptional upregulation of STING target genes, such as IFNB1 (IFN-β) and interferon-stimulated genes (ISGs) like ISG15.[27]
A. Materials and Reagents:
-
RNA Isolation Kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis Kit (e.g., iScript cDNA Synthesis Kit).
-
qPCR Master Mix (e.g., SYBR Green).
-
Gene-specific primers for IFNB1, ISG15, and a housekeeping gene (e.g., GAPDH or ACTB).
B. Procedure:
-
RNA Isolation and cDNA Synthesis:
-
Harvest cells (typically 4-8 hours post-transfection) and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.
-
Run the reaction on a real-time PCR machine with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated sample to an untreated control.[27]
-
Conclusion and Future Directions
The cGAS-STING pathway has emerged from being solely a sensor of pathogens to a central regulator of inflammatory responses and a key player in the pathology of autoimmune diseases.[2] Its dysregulation by self-DNA provides a unifying mechanism that can explain the chronic inflammation seen in diseases like SLE, RA, and psoriasis.[7][10] The development of potent and specific inhibitors targeting cGAS, STING, and downstream kinases holds immense promise for a new class of autoimmune therapies.[5][8] Future research will need to focus on dissecting the cell-type-specific roles of this pathway, understanding its complex cross-talk with other innate immune sensors, and advancing small molecule inhibitors into clinical trials to validate their efficacy and safety in patients.
References
- 1. Updated roles of cGAS-STING signaling in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated roles of cGAS-STING signaling in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Dysregulation of the cGAS-STING Pathway in Monogenic Autoinflammation and Lupus [frontiersin.org]
- 5. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innate Immune Response to Cytoplasmic DNA: Mechanisms and Diseases | Annual Reviews [annualreviews.org]
- 7. Emerging role of the cGAS-STING signaling pathway in autoimmune diseases: Biologic function, mechanisms and clinical prospection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Updated roles of cGAS-STING signaling in autoimmune diseases [frontiersin.org]
- 10. Targeting the cGAS-STING pathway: emerging strategies and challenges for the treatment of inflammatory skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extracellular DNA and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [repository.escholarship.umassmed.edu]
- 13. Apoptosis-derived membrane vesicles drive the cGAS–STING pathway and enhance type I IFN production in systemic lupus erythematosus | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. medrxiv.org [medrxiv.org]
- 15. RePORT ⟩ RePORTER [reporter.nih.gov]
- 16. The role of cGAS-STING signaling in rheumatoid arthritis: from pathogenesis to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis [frontiersin.org]
- 18. cGAS-STING pathway in pathogenesis and treatment of osteoarthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeting STING in dendritic cells alleviates psoriatic inflammation by suppressing IL-17A production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Review of Excessive Cytosolic DNA and Its Role in AIM2 and cGAS-STING Mediated Psoriasis Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. meddiscoveries.org [meddiscoveries.org]
- 23. Dual Targeting of TLR9 and cGAS-STING Pathways Attenuates Astrocyte Inflammatory Activation: Potential Implication in Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | The Complexity of the cGAS-STING Pathway in CNS Pathologies [frontiersin.org]
- 25. Frontiers | cGAS deficiency enhances inflammasome activation in macrophages and inflammatory pathology in pristane-induced lupus [frontiersin.org]
- 26. STING Mediates Lupus via the Activation of Conventional Dendritic Cell Maturation and Plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pubcompare.ai [pubcompare.ai]
- 30. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 31. researchgate.net [researchgate.net]
The Advent of STING Degraders: A Technical Guide to Their Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) pathway is a cornerstone of the innate immune system, crucial for detecting cytosolic DNA from pathogens or cellular damage and initiating a robust inflammatory and antiviral response.[1][2][3] However, aberrant or chronic activation of STING is implicated in a range of autoinflammatory and autoimmune diseases, such as STING-associated vasculopathy with onset in infancy (SAVI) and systemic lupus erythematosus.[4][5][6][7] This has spurred the development of therapeutic strategies to modulate STING activity.
While traditional small-molecule inhibitors can block STING's function, they often require continuous high-dose administration and may not address issues arising from gain-of-function mutations.[5] Proteolysis-targeting chimeras (PROTACs) offer a revolutionary alternative by hijacking the cell's own protein disposal machinery to eliminate the STING protein entirely.[4][5][8] This technical guide provides an in-depth exploration of the mechanism of action of PROTAC STING degraders, summarizing key data and experimental methodologies for their evaluation.
The Core Mechanism: From Inhibition to Elimination
PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to the protein of interest (POI), in this case STING; a second ligand that recruits a specific E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)); and a flexible linker connecting the two.[5][8][9]
The mechanism of action proceeds through several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to both the STING protein and the E3 ligase, bringing them into close proximity to form a "ternary complex".[10][11]
-
Ubiquitination : The formation of this complex allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues of the STING protein.[9][10]
-
Proteasomal Degradation : The resulting polyubiquitin chain acts as a molecular flag, marking the STING protein for recognition and degradation by the 26S proteasome.[8][9][11]
-
Catalytic Cycle : After STING is degraded, the PROTAC molecule is released and can bind to another STING protein, initiating a new cycle of degradation.[8][9][10] This catalytic nature allows PROTACs to be effective at very low, sub-stoichiometric concentrations.[11]
This "event-driven" pharmacology fundamentally differs from the "occupancy-driven" mechanism of traditional inhibitors.[12] By removing the entire protein, PROTACs can overcome resistance mechanisms associated with inhibitors and abrogate both the signaling and non-signaling functions of the target.[5]
The Target: cGAS-STING Signaling Pathway
To appreciate the impact of STING degradation, it is essential to understand its role in innate immunity.
-
DNA Sensing : The pathway is initiated when cyclic GMP-AMP synthase (cGAS) detects double-stranded DNA (dsDNA) in the cytoplasm.[3][4]
-
Second Messenger Synthesis : Upon binding DNA, cGAS synthesizes the cyclic dinucleotide 2',3'-cyclic GMP-AMP (cGAMP).[1][4]
-
STING Activation : cGAMP acts as a second messenger, binding to and activating the STING protein, which is anchored to the endoplasmic reticulum (ER) membrane.[1][13]
-
Translocation and Signaling : Activated STING traffics from the ER to the Golgi apparatus.[1][13] There, it recruits and activates TANK-binding kinase 1 (TBK1).
-
Interferon Response : TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), causing it to dimerize, translocate to the nucleus, and drive the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[1][3]
By inducing the degradation of STING, PROTACs effectively halt this entire signaling cascade before the inflammatory response is mounted.
Quantitative Analysis of STING Degraders
The efficacy of a PROTAC is quantified by several key parameters, primarily the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). A lower DC₅₀ value indicates higher potency. The development of STING-targeting PROTACs has progressed rapidly, with several compounds demonstrating potent degradation in cellular assays.[5]
| Compound Name | E3 Ligase Recruited | DC₅₀ | Cell Line | Key Findings & Reference |
| SP23 | CRBN | 3.2 µM | THP-1 monocytes | First-in-class STING PROTAC; showed in vivo anti-inflammatory efficacy in an acute kidney injury model.[5][6][14] |
| ST9 | CRBN | 0.62 µM | Not Specified | Features an optimized rigid linker, improving drug-like properties and showing renoprotective effects.[5][15] |
| PROTAC STING degrader-2 | VHL | 0.53 µM | Not Specified | Covalently binds to both STING and the VHL E3 ligase.[15][16] |
| SP2C | Not Specified | 210 nM | Human Fibroblasts | Degrades both wild-type and mutant STING (from SAVI patients) and inhibits inflammatory gene expression.[17] |
| UNC8899 | VHL | 0.924 µM | Not Specified | VHL-recruiting PROTAC for viral or bacterial infection research.[15] |
| TH35 | CRBN | Potent | Human/Murine Cells | Potent and selective cGAS-STING degrader with efficacy in a murine colitis model.[5] |
| AK59 | HERC4 | ~75% degradation at 10 µM | THP-1 cells | A novel "molecular glue" degrader that induces an interaction between STING and the HERC4 E3 ligase.[15][18] |
Experimental Protocols for Characterizing STING Degraders
A multi-faceted approach is required to fully characterize a novel STING degrader, from initial biochemical validation to functional cellular outcomes.
Protein Degradation Assays
Objective : To quantify the reduction of STING protein levels in a dose- and time-dependent manner.
-
Methodology (Western Blot) :
-
Cell Culture : Plate cells (e.g., THP-1 monocytes, HEK293T) at an appropriate density.
-
Treatment : Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 30 µM) for various time points (e.g., 2, 8, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane and probe with a primary antibody specific for STING. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection : Incubate with a secondary antibody conjugated to HRP and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensity using densitometry software. Normalize STING levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Ternary Complex Formation Assays
Objective : To confirm that the PROTAC can successfully bridge the STING protein and the E3 ligase.
-
Methodology (TR-FRET) :
-
Reagents : Use purified, recombinant STING protein and E3 ligase complex (e.g., VCB), each tagged with a FRET donor (e.g., Terbium) or acceptor (e.g., FITC/GFP) fluorophore, respectively.
-
Assay Setup : In a microplate, combine the tagged proteins with serial dilutions of the PROTAC degrader.
-
Incubation : Allow the components to incubate to reach binding equilibrium.
-
Measurement : Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Analysis : The formation of the ternary complex brings the donor and acceptor into proximity, resulting in a FRET signal. Calculate the ratio of acceptor to donor emission. A bell-shaped curve is often observed, as very high concentrations of the PROTAC can favor binary complex formation over the ternary complex (the "hook effect").[15]
-
Ubiquitination Assays
Objective : To verify that STING degradation is mediated by the ubiquitin-proteasome system.
-
Methodology (Immunoprecipitation) :
-
Treatment : Treat cells with the PROTAC degrader, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of polyubiquitinated proteins.
-
Lysis : Lyse cells under denaturing conditions to disrupt protein-protein interactions.
-
Immunoprecipitation : Incubate the lysate with an anti-STING antibody to pull down STING and any associated proteins.
-
Western Blot : Elute the captured proteins and analyze via Western blot using an antibody that recognizes ubiquitin (e.g., anti-Ub).
-
Analysis : A smear of high-molecular-weight bands in the PROTAC + MG132 lane indicates the accumulation of polyubiquitinated STING, confirming the mechanism of action.
-
Downstream Pathway Inhibition Assays
Objective : To confirm that STING degradation leads to a functional blockade of the downstream inflammatory pathway.
-
Methodology (RT-qPCR) :
-
Cell Culture & Pre-treatment : Culture relevant cells (e.g., THP-1) and pre-treat with the STING degrader or vehicle for a sufficient time to achieve degradation (e.g., 24 hours).
-
Stimulation : Stimulate the STING pathway using an agonist like cGAMP or dsDNA.
-
RNA Extraction : Harvest cells and extract total RNA.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA.
-
qPCR : Perform quantitative PCR using primers for target genes such as IFNB1, CXCL10, and IL6. Use a housekeeping gene (e.g., ACTB) for normalization.
-
Analysis : Calculate the relative gene expression using the ΔΔCt method.[17] A significant reduction in the expression of these genes in PROTAC-treated cells compared to the vehicle control demonstrates functional pathway inhibition.
-
Conclusion and Future Directions
PROTAC STING degraders represent a paradigm shift in targeting the cGAS-STING pathway for therapeutic intervention. By inducing the complete removal of the STING protein, this modality offers the potential for more profound and durable pathway suppression compared to traditional inhibitors.[5] This approach is particularly promising for treating severe autoinflammatory diseases driven by hyperactive STING.[5][19]
Future research will focus on optimizing the drug-like properties of these molecules, including oral bioavailability and tissue-specific delivery, and further exploring the vast landscape of E3 ligases to enhance selectivity and potency. As our understanding of the ubiquitin-proteasome system deepens, the rational design of next-generation STING degraders will undoubtedly expand the therapeutic arsenal against a host of inflammatory diseases and potentially even cancer.[20][21]
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Taking the STING out of TLR-driven autoimmune diseases: good, bad, or indifferent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 13. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 14. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. OP0210 TARGETED DEGRADATION OF STIMULATOR OF INTERFERON GENES (STING) INHIBITS THE ELEVATED ENDOGENOUS EXPRESSION OF INFLAMMATORY GENES IN FIBROBLASTS FROM PATIENTS WITH AICARDI-GOUTIÉRES SYNDROME (AGS) AND STING-ASSOCIATED VASCULOPATHY WITH ONSET IN INF… | Annals of the Rheumatic Diseases [ard.bmj.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Development of STING degrader with double covalent ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. STING Signaling in Cancer Cells: Important or Not? - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Discovery and Synthesis of Novel STING PROTACs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel Proteolysis Targeting Chimeras (PROTACs) for the degradation of the Stimulator of Interferon Genes (STING) protein.
Introduction: Targeting STING with PROTACs
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells.[1] Upon activation, STING triggers the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a defense against infections.[2] However, aberrant or chronic activation of this pathway is implicated in the pathogenesis of various autoinflammatory and autoimmune diseases.[3]
Targeting STING has therefore emerged as a promising therapeutic strategy. While small molecule inhibitors can block STING activity, they often require continuous high-dose exposure to maintain efficacy. Proteolysis Targeting Chimeras (PROTACs) offer an alternative and potentially more durable approach.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it.[4] They achieve this by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[4] This guide details the core concepts, quantitative data, and key methodologies involved in the development of STING-targeting PROTACs.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal of infection or cellular damage.
-
DNA Sensing: Cyclic GMP-AMP synthase (cGAS) acts as the primary sensor, binding to cytosolic dsDNA.[4]
-
Second Messenger Synthesis: Upon binding DNA, cGAS catalyzes the synthesis of the second messenger 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP) from ATP and GTP.[4]
-
STING Activation: 2'3'-cGAMP binds to STING, which is an endoplasmic reticulum (ER) resident protein.[2] This binding event induces a conformational change in the STING dimer.
-
Translocation and Signaling Cascade: Activated STING translocates from the ER to the Golgi apparatus.[5] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1).[4]
-
IRF3 and NF-κB Activation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[4] STING also activates the NF-κB pathway, leading to the production of other pro-inflammatory cytokines.[6]
-
Resolution: After signaling, activated STING is eventually targeted for degradation through pathways including lysosomal degradation to terminate the immune response.[5]
STING PROTACs: Design and Mechanism of Action
PROTACs are bifunctional molecules composed of three distinct parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4] This structure enables the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[4]
-
STING Ligand (Warhead): The development of STING PROTACs often leverages known small molecule STING inhibitors. A prominent example is C-170 , which serves as the STING-binding moiety in several reported degraders, including the first-in-class STING PROTAC, SP23.[1][5]
-
E3 Ligase Ligand: The most commonly recruited E3 ligases for PROTACs are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[4] Ligands such as pomalidomide and its derivatives are used to recruit CRBN.[1][5]
-
Linker: The linker's length and chemical nature are crucial for optimal ternary complex formation and degradation efficiency. Polyethylene glycol (PEG) chains of varying lengths are frequently employed.
The mechanism is catalytic; a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Quantitative Analysis of Novel STING PROTACs
The efficacy of a PROTAC is quantified by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation). Lower DC₅₀ values indicate higher potency. Several novel STING PROTACs have been reported in the literature with promising degradation capabilities.
| Compound | STING Ligand | E3 Ligase Recruited | Cell Line | DC₅₀ | Dₘₐₓ | Reference |
| SP23 | C-170 | CRBN | THP-1 | 3.2 µM | >90% | [1][5] |
| P8 | Nitrofuran-based | (Lysosomal Pathway) | THP-1 | 2.58 µM (24h) | ~80% | [3] |
| TH35 | Not Specified | CRBN | THP-1 / RAW264.7 | Potent | High | [7] |
| 2h | Covalent Warhead | Not Specified | THP-1 | 3.23 µM | >80% (at 72h) | [7] |
Note: Data is compiled from various sources and experimental conditions may differ.
Key Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of STING PROTACs.
General Synthesis of a C-170/Pomalidomide-based STING PROTAC
This protocol describes a representative synthesis for a PROTAC like SP23, linking the STING inhibitor C-170 to the CRBN ligand pomalidomide via a PEG linker.[5]
-
Linker Functionalization: Begin with a commercially available amino-PEG-acid linker. Protect the amine group (e.g., with a Boc group).
-
Pomalidomide Conjugation: Activate the carboxylic acid of the protected linker (e.g., using HATU/DIPEA). React the activated linker with the amino group of pomalidomide to form an amide bond.
-
Deprotection: Remove the amine protecting group (e.g., using TFA for Boc) to yield a free amine on the pomalidomide-linker conjugate.
-
C-170 Conjugation: The STING inhibitor C-170 contains a carboxylic acid. Activate this acid group (using HATU/DIPEA).
-
Final Coupling: React the activated C-170 with the free amine of the pomalidomide-linker conjugate to form the final PROTAC molecule.
-
Purification: Purify the final product using reverse-phase high-performance liquid chromatography (HPLC). Confirm the structure and purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
STING Degradation Assay via Western Blot
This protocol is used to determine the DC₅₀ and Dₘₐₓ of a STING PROTAC in a relevant cell line, such as human monocytic THP-1 cells.[4][8]
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.[9][10]
-
PROTAC Treatment: Seed THP-1 cells in 6-well plates. Treat the cells with a serial dilution of the STING PROTAC (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, and denature by heating. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for STING overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-Actin, or Vinculin) to ensure equal protein loading.[8]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[8] Quantify the band intensities using software like ImageJ. Normalize the STING band intensity to the loading control. Calculate the percentage of remaining STING relative to the vehicle control for each concentration.
-
Data Analysis: Plot the percentage of remaining STING against the log-transformed PROTAC concentration. Fit the data to a dose-response curve using software like GraphPad Prism to determine the DC₅₀ and Dₘₐₓ values.[11]
Functional Assay: Cytokine Measurement via ELISA
This protocol assesses the functional consequence of STING degradation by measuring the reduction in cytokine production upon STING activation.
-
Cell Treatment: Seed THP-1 cells in a 96-well plate. Pre-treat the cells with various concentrations of the STING PROTAC or vehicle control for 16-24 hours to induce STING degradation.
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP, for a defined period (e.g., 6-16 hours).[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines.
-
ELISA Protocol (Sandwich ELISA for IFN-β):
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for human IFN-β. Incubate overnight at 4°C.[12][13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.[12]
-
Sample Incubation: Add the collected cell supernatants and a serial dilution of a recombinant IFN-β standard to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for human IFN-β. Incubate for 1-2 hours.
-
Enzyme Conjugation: Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB substrate. Allow the color to develop in the dark.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., H₂SO₄).[14]
-
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a microplate reader.[12] Generate a standard curve from the recombinant IFN-β dilutions. Calculate the concentration of IFN-β in each sample by interpolating from the standard curve. Analyze the dose-dependent reduction in IFN-β secretion caused by the PROTAC.
Conclusion and Future Directions
The development of STING-targeting PROTACs represents a novel and promising therapeutic strategy for STING-driven inflammatory and autoimmune diseases.[5] Early examples like SP23 have demonstrated the feasibility of this approach, effectively inducing STING degradation and suppressing downstream inflammatory signaling.[1][5] Future research will likely focus on several key areas:
-
Expanding the E3 Ligase Toolbox: While CRBN and VHL are commonly used, recruiting other E3 ligases may overcome resistance and improve tissue-specific degradation.
-
Optimizing Potency and Selectivity: Fine-tuning the linker and warhead components can lead to PROTACs with improved DC₅₀ values and better selectivity profiles.
-
In Vivo Efficacy and Safety: Moving lead compounds into relevant animal models of disease is a critical next step to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.[5]
By offering a catalytic mode of action and the potential for long-lasting effects, STING PROTACs are poised to become a powerful new class of therapeutics for modulating the innate immune system.
References
- 1. STING PROTAC SP23 | STING PROTAC | Probechem Biochemicals [probechem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. STING Reporter THP1 Cell Line [en.genomeditech.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity [frontiersin.org]
- 10. nanopartikel.info [nanopartikel.info]
- 11. researchgate.net [researchgate.net]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. h-h-c.com [h-h-c.com]
- 14. researchgate.net [researchgate.net]
The Role of STING Protein in Inflammatory Response: A Technical Guide
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) protein is a pivotal component of the innate immune system, playing a critical role in the inflammatory response to cytosolic DNA.[1][2][3] Initially identified as an adaptor protein in antiviral defense, STING is now recognized as a central hub for a broad range of inflammatory signaling pathways.[4][5] Its activation triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which are crucial for host defense against pathogens and cancer cells.[4][6][7] However, aberrant STING activation is also implicated in the pathogenesis of various autoimmune and inflammatory diseases.[8][9][10] This guide provides an in-depth technical overview of the STING signaling pathway, its role in inflammation, experimental protocols for its study, and its potential as a therapeutic target.
The STING Signaling Pathway: A Core Inflammatory Axis
The canonical STING pathway is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[2][6]
1.1. Activation Cascade:
-
cGAS Activation: The enzyme cyclic GMP-AMP synthase (cGAS) acts as the primary sensor of cytosolic dsDNA.[1][11] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP.[2][12]
-
STING Engagement: 2'3'-cGAMP binds directly to the ligand-binding domain of STING, which resides on the endoplasmic reticulum (ER) membrane.[13][14] This binding event induces a significant conformational change in the STING dimer.[2][5]
-
Translocation and Complex Formation: Activated STING translocates from the ER to the Golgi apparatus.[1][2] During this transit, STING recruits TANK-binding kinase 1 (TBK1).[1][13]
-
Downstream Signaling: TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β).[2][11]
-
NF-κB Activation: STING activation also leads to the activation of the NF-κB pathway, a key regulator of inflammation.[8][15] This is mediated through the recruitment and activation of IκB kinase (IKK), which leads to the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[16][17]
Visualization of the STING Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulator of interferon genes - Wikipedia [en.wikipedia.org]
- 4. glpbio.com [glpbio.com]
- 5. Structural and Functional Analysis of STING Sheds New Light on Cyclic di-GMP Mediated Immune Signaling Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Every step you take: STING pathway key to tumor immunity - UChicago Medicine [uchicagomedicine.org]
- 7. Targeting STING for cancer immunotherapy: From mechanisms to translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. STING manifests self DNA-dependent inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Updated roles of cGAS-STING signaling in autoimmune diseases | Semantic Scholar [semanticscholar.org]
- 10. academic.oup.com [academic.oup.com]
- 11. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 12. Protein-protein interactions in cGAS-STING pathway: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Advances in the prerequisite and consequence of STING downstream signalosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. STING signaling in inflammaging: a new target against musculoskeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
understanding the cGAS-STING signaling cascade
An In-depth Technical Guide on the Core of the cGAS-STING Signaling Cascade for Researchers, Scientists, and Drug Development Professionals.
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. This pathway plays a crucial role in host defense against pathogens and in the anti-tumor immune response. However, its dysregulation is also implicated in various autoimmune and inflammatory diseases. This guide provides a detailed overview of the core mechanisms of the cGAS-STING signaling cascade, methodologies for its study, and relevant quantitative data.
The Core Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal indicating pathogen invasion or cellular damage.
-
cGAS Activation: Cytosolic dsDNA directly binds to and activates the enzyme cGAS. This binding induces a conformational change in cGAS, enabling its enzymatic activity.
-
cGAMP Synthesis: Activated cGAS catalyzes the synthesis of 2'3'-cyclic GMP-AMP (2'3'-cGAMP) from ATP and GTP. 2'3'-cGAMP is a second messenger that is unique to this pathway.
-
STING Activation: 2'3'-cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a significant conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
TBK1 Recruitment and Activation: The activated STING oligomers serve as a scaffold to recruit and activate Tank-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: Activated TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).
-
IRF3 Dimerization and Nuclear Translocation: Phosphorylated IRF3 dimerizes and translocates to the nucleus.
-
Type I Interferon Production: In the nucleus, IRF3 dimers drive the transcription of genes encoding type I interferons (e.g., IFN-α and IFN-β) and other inflammatory cytokines.
-
NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the activation of the NF-κB pathway, further contributing to the pro-inflammatory response.
Quantitative Data Summary
The following table summarizes key quantitative data associated with the cGAS-STING signaling cascade.
| Parameter | Value | Organism/System | Reference |
| cGAS-dsDNA Binding Affinity (Kd) | ~20 nM | Murine cGAS | |
| STING-cGAMP Binding Affinity (Kd) | ~50 nM | Human STING | |
| cGAS Enzymatic Activity (kcat) | ~1 s⁻¹ | Murine cGAS | |
| Cellular cGAS Concentration | 10-100 nM | Various cell lines | |
| Cellular STING Concentration | 50-200 nM | Various cell lines |
Key Experimental Protocols
In Vitro cGAMP Synthesis Assay
This assay measures the enzymatic activity of purified cGAS in vitro.
Methodology:
-
Reaction Setup: Combine purified recombinant cGAS protein with a reaction buffer containing ATP, GTP, and a dsDNA ligand (e.g., herring testis DNA or a defined oligonucleotide).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding EDTA or by heat inactivation.
-
Detection: Analyze the production of cGAMP using methods such as high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), or a commercially available cGAMP ELISA kit.
STING Activation Assay in Cell Culture
This assay assesses the activation of STING in response to a stimulus in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293T or THP-1) in appropriate culture vessels.
-
Stimulation: Transfect cells with a dsDNA stimulus (e.g., poly(dA:dT)) or treat with a STING agonist (e.g., cGAMP, DMXAA).
-
Lysis: After a defined incubation period (e.g., 4-6 hours), lyse the cells in a suitable lysis buffer.
-
Analysis: Analyze the cell lysates for markers of STING pathway activation. This can include:
-
Western Blotting: To detect the phosphorylation of STING, TBK1, and IRF3.
-
Reporter Assay: If using a cell line stably expressing a luciferase or fluorescent reporter gene under the control of an IFN-β or ISG promoter.
-
ELISA or qRT-PCR: To measure the production of type I interferons or the expression of interferon-stimulated genes (ISGs).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to Type I Interferon gene expression.
Caption: Workflow for the in vitro cGAMP synthesis assay.
Caption: Workflow for the cell-based STING activation assay.
The Double-Edged Sword: A Technical Guide to the Therapeutic Potential of STING Degradation in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Stimulator of Interferon Genes (STING) pathway is a pivotal component of the innate immune system, acting as a critical sensor of cytosolic DNA to orchestrate anti-pathogen and anti-tumor responses. Consequently, the development of STING agonists has been a major focus in immuno-oncology. However, emerging evidence reveals a paradoxical, pro-tumoral role for STING, where chronic activation can foster an inflammatory tumor microenvironment, suppress adaptive immunity, and promote metastasis. This dual functionality presents a unique therapeutic challenge and opportunity. This technical guide explores the therapeutic rationale for STING degradation as a novel oncologic strategy. We delve into the molecular mechanisms underpinning STING's dichotomous role, detail the emerging technologies for targeted protein degradation, present quantitative data on current STING degraders, and provide key experimental protocols for their evaluation.
The cGAS-STING Signaling Pathway: A Central Hub of Innate Immunity
The canonical cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral/bacterial infections or cellular damage, including genomic instability in cancer cells.
-
Sensing: Cyclic GMP-AMP synthase (cGAS) binds to cytosolic dsDNA.
-
Second Messenger Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second messenger 2’3’-cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein, inducing its dimerization and conformational activation.[1]
-
Translocation & Signaling Cascade: Activated STING translocates from the ER through the Golgi apparatus to perinculear endosomes.[2][3] This serves as a scaffold to recruit and activate TANK binding kinase 1 (TBK1).
-
Transcription Factor Activation: TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation. STING also facilitates the activation of the NF-κB pathway.[4]
-
Cytokine Production: In the nucleus, activated IRF3 and NF-κB drive the transcription of Type I interferons (IFN-α/β) and a suite of other pro-inflammatory cytokines and chemokines (e.g., CXCL10, CCL5).[5]
The Dichotomous Role of STING in Oncology
While acute STING activation is largely considered anti-tumoral, mounting evidence indicates that its chronic activation can paradoxically promote cancer progression. Understanding this context-dependent duality is crucial for devising effective therapeutic strategies.
Anti-Tumor Functions:
-
Immune Cell Recruitment: STING-induced chemokines (CXCL9, CXCL10, CCL5) recruit effector immune cells, such as CD8+ T cells and Natural Killer (NK) cells, into the tumor microenvironment (TME), turning "cold" tumors "hot".[5]
-
Dendritic Cell (DC) Activation: STING activation in DCs is critical for antigen cross-presentation, leading to the priming and activation of tumor-specific T cells.[6]
-
Direct Tumor Cell Effects: In some cancer cells, potent STING activation can induce apoptosis or senescence, directly inhibiting tumor growth.
Pro-Tumor Functions:
-
Chronic Inflammation: Persistent STING signaling can create a state of chronic inflammation, which is a known driver of carcinogenesis and tumor progression.[7][8]
-
Immunosuppression: Chronic activation can lead to the upregulation of immune checkpoint molecules like PD-L1 and the recruitment of immunosuppressive cells such as myeloid-derived suppressor cells (MDSCs).[5]
-
Metastasis: In models of breast and lung cancer, STING activation in astrocytes has been shown to mediate brain metastasis.[7] Tumor-derived cGAMP can transfer to astrocytes, triggering an inflammatory response that supports cancer cell growth and chemo-resistance.[7]
This duality provides a strong rationale for STING degradation as a therapeutic strategy in cancers where chronic activation is a dominant driver of malignancy.
Technologies for Targeted STING Degradation
Targeted Protein Degradation (TPD) utilizes the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system, to eliminate specific proteins. This approach offers advantages over simple inhibition, as it removes the entire protein scaffold, preventing non-canonical signaling and overcoming resistance from mutations in inhibitor binding sites.[9]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules consisting of three components: a ligand that binds the target protein (STING), a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a chemical linker.[10] By bringing STING into proximity with an E3 ligase, the PROTAC facilitates the tagging of STING with ubiquitin, marking it for degradation by the proteasome.[11]
Molecular Glues
Molecular glues are smaller molecules that induce a novel interaction between a target protein and an E3 ligase, effectively "gluing" them together to promote degradation.[12] While mechanistically similar to PROTACs, their smaller size can offer more favorable pharmacological properties.
Quantitative Data on Preclinical STING Degraders
While the application of STING degraders in oncology is still an emerging field, several compounds have been developed and characterized, primarily in the context of inflammatory diseases. Their potent degradation activity provides a strong foundation for future oncological studies.
| Compound Name | Type | E3 Ligase Recruited | Target | DC₅₀ | Cell Line | Key Findings | Reference |
| SP23 | PROTAC | CRBN | STING | 3.2 µM | THP-1 | First-in-class STING PROTAC; high anti-inflammatory efficacy in vivo. | [13][14] |
| PROTAC STING degrader-3 (ST9) | PROTAC | CRBN | STING | 0.62 µM | N/A | Induces degradation via ubiquitin-proteasome pathway; inhibits STING/TBK1/NF-κB signaling. | [12] |
| UNC8899 | PROTAC | VHL | STING | 0.924 µM | N/A | VHL-recruiting STING degrader. | [12] |
| STING Degrader-1 | Molecular Glue | Unspecified | STING | Degrades 75% at 10 µM | N/A | Covalently binds STING and E3 ligase; exhibits a "hook effect". | [12] |
| AK59 | Molecular Glue | HERC4 | STING | N/A | HEK293T | Novel glue degrader that mediates interaction between STING and the HERC4 E3 ligase. | [1] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of a degrader required to reduce the target protein level by 50%.
Key Experimental Protocols
Evaluating the efficacy and mechanism of STING degraders requires a suite of robust cellular and molecular assays.
Protocol: Western Blot for STING Degradation
Objective: To quantify the reduction in total STING protein levels following treatment with a degrader.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., THP-1 monocytes, B16-F10 melanoma) in 6-well plates to achieve 70-80% confluency.
-
Treat cells with a dose-response range of the STING degrader (e.g., 0.1, 1, 10, 30 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against STING (e.g., Cell Signaling Technology, #13647) overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.[15]
-
Wash membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize STING band intensity to the loading control and compare treated samples to the vehicle control to determine the percentage of degradation.
-
Protocol: qRT-PCR for STING Pathway Target Genes
Objective: To measure the functional consequence of STING degradation by quantifying the mRNA expression of downstream target genes like IFNB1 and CXCL10.
-
Cell Culture and Treatment:
-
Treat cells as described in the Western Blot protocol.
-
After the treatment period, co-stimulate with a STING agonist (e.g., 2’3’-cGAMP) for 4-6 hours to activate the pathway in any remaining STING protein. Include a vehicle-only control and an agonist-only control.
-
-
RNA Extraction:
-
Lyse cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for target genes (IFNB1, CXCL10) and a housekeeping gene (ACTB, GAPDH).
-
Run the reaction on a qPCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.
-
Compare the induction of gene expression in degrader-treated vs. untreated cells upon agonist stimulation.
-
Protocol: Dual-Luciferase Reporter Assay for Monitoring STING Degradation
Objective: To quantitatively monitor STING degradation in live cells with an internal control for translation.[16]
-
Plasmid Construction and Cell Line Generation:
-
Construct an expression plasmid encoding a fusion protein, such as FLuc-P2A-NLuc-STING. FLuc (Firefly luciferase) serves as an internal control for translation, P2A is a self-cleaving peptide, and NLuc (NanoLuc luciferase) is fused to STING.[16]
-
Generate a stable cell line (preferably in STING-knockout cells to avoid endogenous protein) expressing this construct.
-
-
Cell Treatment:
-
Seed the stable reporter cell line in a 96-well plate.
-
Treat cells with the STING degrader across a range of concentrations and time points.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system (e.g., Nano-Glo® Dual-Luciferase® Reporter Assay, Promega).
-
Lyse the cells and measure both Firefly and NanoLuc luciferase activity sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the NLuc/FLuc ratio for each sample. The FLuc signal normalizes for cell number and overall protein translation. The NLuc signal is proportional to the amount of STING protein.[16]
-
Normalize the NLuc/FLuc ratio of treated cells to that of untreated (vehicle) cells to quantify the degree of STING degradation.
-
Conclusion and Future Directions
The therapeutic degradation of STING represents a paradigm shift from the prevailing agonist-focused approach in oncology. By targeting the pro-tumoral arm of STING signaling, this strategy holds promise for treating cancers driven by chronic inflammation and for overcoming the metastatic potential associated with sustained pathway activation. The development of potent and selective STING degraders, such as PROTACs and molecular glues, provides the necessary tools to test this hypothesis clinically.
Future research should focus on:
-
Identifying Predictive Biomarkers: Determining which patient populations and tumor types, characterized by chronic STING activation signatures, would benefit most from a STING degradation strategy.
-
Oncology-Specific Preclinical Models: Rigorously testing existing and novel STING degraders in relevant in vivo cancer models that exhibit pro-tumoral STING signaling.
-
Combination Therapies: Exploring the synergy of STING degraders with other treatments. For instance, degrading STING could potentially mitigate inflammatory side effects of radiotherapy or chemotherapy while preserving other anti-tumor mechanisms.
By embracing the complexity of the STING pathway, the targeted degradation of STING opens a new and exciting therapeutic avenue in the landscape of precision oncology.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. embopress.org [embopress.org]
- 4. Frontiers | Multifaceted roles of STING in tumors: from molecular mechanisms to therapeutic strategies [frontiersin.org]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. embopress.org [embopress.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A quantitative method to monitor STING degradation with dual-luciferase reporters [jstage.jst.go.jp]
The Chemistry of Connection: A Technical Guide to PROTAC Linkers for STING Degradation
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of the Stimulator of Interferon Genes (STING) protein using Proteolysis Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This guide provides an in-depth technical overview of the crucial role of linker chemistry in the design and efficacy of STING degraders. We will delve into the structure-activity relationships of linkers, present quantitative data on prominent STING PROTACs, and provide detailed experimental protocols for their evaluation.
The PROTAC Approach to STING Degradation
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein. A STING-targeting PROTAC consists of three key components: a "warhead" that binds to the STING protein, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The formation of a ternary complex between STING, the PROTAC, and an E3 ligase leads to the polyubiquitination of STING, marking it for degradation by the proteasome.[1]
The linker is not merely a passive spacer but plays a critical role in the formation and stability of this ternary complex. Its length, composition, and attachment points significantly influence the potency and selectivity of the degrader.[2]
The cGAS-STING Signaling Pathway
Understanding the STING signaling pathway is crucial for designing effective degraders. The pathway is a central component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage.
Caption: The cGAS-STING signaling cascade.
PROTAC-Mediated STING Degradation Workflow
The experimental workflow to develop and evaluate STING PROTACs involves several key stages, from initial design to in-cell validation of degradation.
Caption: A typical workflow for developing STING PROTACs.
Quantitative Analysis of STING PROTAC Linkers
The choice of linker is a critical determinant of a STING PROTAC's degradation efficiency. The following table summarizes quantitative data for several reported STING degraders, highlighting the diversity in linker chemistry.
| PROTAC Name | STING Ligand (Warhead) | E3 Ligase Ligand (Anchor) | Linker Composition | DC50 (µM) | Dmax (%) | Cell Line | Reference |
| SP23 | C-170 | Pomalidomide (CRBN) | PEG-based | 3.2 | >90 | THP-1 | [3][4] |
| TH35 | C-170 derivative | Pomalidomide (CRBN) | PEG-based | Not explicitly stated, but potent | High | THP-1 | [1] |
| ST9 | C-170 derivative | Pomalidomide (CRBN) | Rigid alkyl/aromatic | 0.62 | >90 | THP-1 | [5][6][7] |
| UNC9036 | diABZI | VH032 (VHL) | 8-atom linker | 0.227 | >80 | Caki-1 | [2][8] |
| Degrader 2 | Covalent warhead | Minimal covalent handle | Not specified | Sustained micromolar activity | Not specified | Not specified | [8] |
| P8 | Nitrofuran derivative | Pomalidomide (CRBN) | Not specified | 2.58 | Not specified | THP-1 | [9] |
Structure-Activity Relationship (SAR) of STING PROTAC Linkers
The data from various STING degraders reveals several key principles regarding linker design:
-
Length: The linker must be of an optimal length to facilitate the productive formation of the ternary complex. For instance, in a series of VHL-recruiting PROTACs, an 8-atom linker was found to be optimal for UNC9036 and UNC8899.[2]
-
Composition and Rigidity: The chemical makeup of the linker influences its physical properties. Flexible polyethylene glycol (PEG) linkers, as seen in SP23, can enhance solubility.[1] In contrast, more rigid alkyl/aromatic linkers, like in ST9, may improve cell permeability and penetration into inflamed tissues.[1]
-
Attachment Points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial. Systematic studies have shown the importance of the 4'-position linking for ST9's activity.[1]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of STING PROTACs.
STING Degradation Assay (Western Blot)
This protocol is for assessing the dose- and time-dependent degradation of STING in a cellular context.
1. Cell Culture and Treatment:
- Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates at a suitable density to reach 70-80% confluency on the day of treatment.
- Prepare stock solutions of the STING PROTACs in DMSO.
- Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 to 30 µM) for different time points (e.g., 2, 4, 8, 12, 24, 48 hours). Include a DMSO-only control.
2. Cell Lysis:
- After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells on ice for 30 minutes in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations of all samples with lysis buffer.
- Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.
- Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against STING (e.g., from Cell Signaling Technology, #13647, at 1:1000 dilution) overnight at 4°C with gentle shaking.
- Also, probe for a loading control protein, such as GAPDH or β-actin (e.g., from Cell Signaling Technology, #5174 or #4970, at 1:1000 dilution), to ensure equal protein loading.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, HRP-linked, from Cell Signaling Technology, #7074, at 1:2000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the STING protein levels to the loading control.
In-Cell STING Ubiquitination Assay (Immunoprecipitation)
This protocol is designed to confirm that the PROTAC-mediated degradation of STING occurs via the ubiquitin-proteasome pathway.
1. Cell Culture and Treatment:
- Follow the cell culture and treatment protocol as described in section 6.1.
- Prior to cell lysis, treat the cells with a proteasome inhibitor, such as MG132 (10 µM), for 4-6 hours to allow for the accumulation of ubiquitinated proteins.
2. Cell Lysis:
- Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
- Boil the lysates for 10 minutes to ensure complete denaturation.
- Dilute the lysates with a non-denaturing buffer to reduce the SDS concentration to 0.1%.
3. Immunoprecipitation:
- Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Incubate the pre-cleared lysates with an anti-STING antibody (as used in the western blot) overnight at 4°C to pull down STING and any associated proteins.
- Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads extensively with wash buffer to remove non-specific binding proteins.
4. Elution and Western Blotting:
- Elute the immunoprecipitated proteins from the beads by boiling in 2x Laemmli sample buffer.
- Perform SDS-PAGE and western blotting as described in section 6.1.
- Probe the membrane with a primary antibody against ubiquitin (e.g., from Cell Signaling Technology, #3936, at 1:1000 dilution) to detect polyubiquitinated STING, which will appear as a high-molecular-weight smear.
- As a control, also probe a separate blot with the anti-STING antibody to confirm the successful immunoprecipitation of STING.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxicity of the STING PROTACs.
1. Cell Seeding:
- Seed cells (e.g., THP-1) into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
- Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
- Treat the cells with a serial dilution of the STING PROTACs for a specified period (e.g., 24, 48, or 72 hours). Include a DMSO-only control.
3. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
- Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C in a humidified incubator.
- Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to the DMSO-treated control cells.
- Plot the cell viability against the compound concentration to determine the IC50 value, if applicable.
Conclusion
The linker in a STING-targeting PROTAC is a key determinant of its efficacy. A systematic approach to linker design, considering its length, composition, and attachment points, is crucial for optimizing the degradation of STING. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of targeted protein degradation and for the development of novel therapeutics for STING-mediated diseases.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. STING degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel rigid STING PROTAC degraders as potential therapeutics for acute kidney injury PMID: 40138992 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of novel nitrofuran PROTAC-like compounds as dual inhibitors and degraders targeting STING - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PROTAC STING Degrader-1 in Acute Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Kidney Injury (AKI) is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. A key signaling pathway implicated in the inflammatory processes of AKI is the Stimulator of Interferon Genes (STING) pathway. Overactivation of the STING pathway can lead to excessive inflammation and tissue damage.
PROTAC STING Degrader-1, also known as SP23, is a proteolysis-targeting chimera (PROTAC) designed to selectively target and degrade the STING protein.[1][2][3] It is composed of a ligand that binds to the STING protein, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a linker connecting the two.[4] By inducing the proximity of STING to the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the STING protein, thereby inhibiting its downstream signaling.[4][5] These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo models of AKI.
Mechanism of Action
This compound operates through the PROTAC mechanism to induce the degradation of the STING protein. This process effectively downregulates the STING signaling pathway, which is a critical mediator of innate immunity. In the context of AKI, leakage of mitochondrial or nuclear DNA into the cytoplasm can activate the cGAS-STING pathway, leading to the production of pro-inflammatory cytokines and interferons that contribute to kidney damage. By degrading the STING protein, this compound mitigates this inflammatory cascade.
Caption: Mechanism of this compound.
Data Presentation
In Vitro Efficacy: STING Degradation and Pathway Inhibition
This compound has demonstrated potent and specific degradation of the STING protein in in vitro cellular assays.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (STING Degradation) | THP-1 | 3.2 µM | [2][4] |
In human monocytic THP-1 cells, this compound effectively downregulates the downstream signaling of the STING pathway triggered by the agonist cGAMP.[4]
| Cytokine | Cell Line | Treatment | Result | Reference |
| IFN-β | THP-1 | cGAMP + this compound (2.5-20 µM) | Dose-dependent reduction | [4] |
| IL-6 | THP-1 | cGAMP + this compound (2.5-20 µM) | Dose-dependent reduction | [4] |
| CXCL10 | THP-1 | cGAMP + this compound (2.5-20 µM) | Dose-dependent reduction | [4] |
In Vivo Efficacy: Cisplatin-Induced Acute Kidney Injury Model
In a preclinical mouse model of cisplatin-induced AKI, this compound demonstrated significant therapeutic efficacy.
| Parameter | Animal Model | Dosing | Outcome | Reference |
| Survival Rate | C57BL/6J mice | 30 mg/kg, i.p. | 89% | [4] |
| 60 mg/kg, i.p. | 100% | [4] | ||
| Kidney Function | C57BL/6J mice | 30-60 mg/kg, i.p. | Reduced levels of Blood Urea Nitrogen (BUN) and creatinine | [4] |
| Kidney Weight | C57BL/6J mice | 30-60 mg/kg, i.p. | Dose-dependent reduction in kidney swelling | [4] |
| Histopathology | C57BL/6J mice | 30-60 mg/kg, i.p. | Significant alleviation of kidney damage | [4] |
Experimental Protocols
In Vitro Protocol: STING Degradation and Pathway Inhibition in THP-1 Cells
This protocol details the methodology for assessing the in vitro efficacy of this compound in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells (ATCC® TIB-202™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (SP23)
-
2'3'-cGAMP (STING agonist)
-
DMSO (vehicle control)
-
ELISA kits for human IFN-β, IL-6, and CXCL10
-
Western Blotting reagents and antibodies for STING and a loading control (e.g., GAPDH)
Procedure:
-
Cell Culture:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Maintain cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.
-
-
STING Degradation Assay (Western Blot):
-
Seed THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) for 24-48 hours.
-
Lyse the cells and perform Western blotting to assess STING protein levels. Use a loading control to normalize the results.
-
-
STING Pathway Inhibition Assay (ELISA):
-
Seed THP-1 cells in 24-well plates at a density of 5 x 10⁵ cells/well.
-
Pre-treat cells with this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for 4 hours.
-
Stimulate the cells with 2'3'-cGAMP (concentration to be optimized, typically in the µg/mL range) for 6-24 hours.
-
Collect the cell culture supernatant and measure the concentrations of IFN-β, IL-6, and CXCL10 using ELISA kits according to the manufacturer's instructions.
-
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Protocol: Cisplatin-Induced Acute Kidney Injury Mouse Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound in a cisplatin-induced AKI mouse model.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Cisplatin
-
This compound (SP23)
-
Sterile saline
-
Vehicle for this compound (e.g., DMSO/PEG/saline mixture)
-
Blood collection supplies
-
BUN and creatinine assay kits
-
Histology supplies (formalin, paraffin, H&E stain)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into groups (e.g., Vehicle control, Cisplatin only, Cisplatin + this compound 30 mg/kg, Cisplatin + this compound 60 mg/kg).
-
-
Induction of AKI and Treatment:
-
Administer this compound (30 or 60 mg/kg) or vehicle via intraperitoneal (i.p.) injection one hour prior to cisplatin administration.[4]
-
Induce AKI by a single i.p. injection of cisplatin (a dose of 20 mg/kg is commonly used, but should be optimized).
-
Continue daily i.p. injections of this compound or vehicle for a total of 4 days.[4]
-
Monitor animal body weight and survival daily.
-
-
Sample Collection and Analysis:
-
At the end of the study (e.g., day 4), collect blood via cardiac puncture or another appropriate method.
-
Euthanize the mice and harvest the kidneys. Weigh the kidneys.
-
Separate serum from the blood and measure BUN and creatinine levels using commercially available kits.
-
Fix one kidney in 10% neutral buffered formalin for histological analysis. Embed in paraffin and stain with Hematoxylin and Eosin (H&E) to assess tubular injury.
-
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound represents a promising therapeutic strategy for acute kidney injury by targeting the STING pathway for degradation. The provided protocols offer a framework for researchers to investigate its efficacy in relevant preclinical models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Measuring STING Degradation: A Detailed Western Blot Protocol
Application Notes for Researchers, Scientists, and Drug Development Professionals
The Stimulator of Interferon Genes (STING) protein is a critical signaling adaptor in the innate immune system.[1][2][3] Upon activation by cyclic GMP-AMP (cGAMP), produced by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[4][5][6] This initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, essential for anti-pathogen and anti-tumor responses.[4][6][7]
Termination of the STING signal is crucial to prevent excessive inflammation and potential autoimmune pathologies.[4] One of the primary mechanisms for signal termination is the degradation of the STING protein itself.[4][6][8] Following its activation and signaling functions, STING is trafficked to endolysosomal compartments for degradation.[4] This process is often mediated by ubiquitination, which marks STING for recognition by cellular machinery like the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway, ultimately leading to its degradation within the lysosome.[4]
Monitoring the degradation of STING is therefore a key method for studying the regulation of this pathway and for the development of therapeutics that modulate STING signaling. Western blotting is a widely used and powerful technique to qualitatively and quantitatively assess the levels of STING protein within a cell, providing a direct measure of its degradation over time.[4][5][9] This protocol provides a detailed methodology for performing a Western blot to measure STING degradation.
STING Signaling and Degradation Pathway
The following diagram illustrates the key events in the STING signaling pathway, from activation to its ultimate degradation.
Caption: The cGAS-STING signaling pathway leading to STING degradation.
Experimental Workflow for Measuring STING Degradation
This diagram outlines the major steps involved in the Western blot protocol for analyzing STING protein levels.
Caption: Western blot experimental workflow for STING degradation analysis.
Detailed Protocol
Materials and Reagents
| Reagent | Supplier & Catalog Number (Example) |
| Cell Culture Medium (e.g., DMEM) | Thermo Fisher Scientific, 11965092 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific, 26140079 |
| Penicillin-Streptomycin | Thermo Fisher Scientific, 15140122 |
| STING Agonist (e.g., DMXAA, 2'3'-cGAMP) | InvivoGen, tlrl-dmx / tlrl-nacga23 |
| RIPA Lysis Buffer | Thermo Fisher Scientific, 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific, 78440 |
| BCA Protein Assay Kit | Thermo Fisher Scientific, 23225 |
| 4-20% Tris-Glycine Gels | Bio-Rad, 4561096 |
| PVDF Membrane | Millipore, IPVH00010 |
| Blocking Buffer (e.g., 5% non-fat dry milk in TBST) | Bio-Rad, 1706404 |
| Primary Antibody: anti-STING | Cell Signaling Technology, #13647 (D2P2F) |
| Primary Antibody: anti-phospho-STING (Ser366) | Cell Signaling Technology, #19781 |
| Primary Antibody: Loading Control (e.g., anti-β-actin) | Cell Signaling Technology, #4970 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology, #7074 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific, 32106 |
Experimental Procedure
1. Cell Culture and Treatment
-
Culture cells of interest (e.g., THP-1 monocytes, mouse bone marrow-derived macrophages) to approximately 80-90% confluency.
-
Treat the cells with a STING agonist (e.g., 25 µg/ml DMXAA or 10 µg/ml 2'3'-cGAMP) for different time points (e.g., 0, 2, 4, 6, 8 hours) to observe the degradation of STING over time.[4][10] Include an untreated control for each time point.
2. Cell Lysis
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[1][9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.[11]
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.[9]
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.
4. SDS-PAGE
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 4-20% Tris-Glycine gel.[1]
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13] A wet or semi-dry transfer system can be used.
-
After transfer, confirm successful transfer by staining the membrane with Ponceau S.[1]
6. Blocking
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[14] This step is crucial to prevent non-specific antibody binding.
7. Antibody Incubation
-
Primary Antibody: Incubate the membrane with the primary antibody (e.g., anti-STING, anti-p-STING) diluted in blocking buffer overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution.
-
After incubation, wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
8. Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
For quantitative analysis, use densitometry software (e.g., ImageJ) to measure the band intensity of STING at each time point.[15]
-
Normalize the STING band intensity to the corresponding loading control (e.g., β-actin) to correct for loading differences.
-
Plot the normalized STING levels against time to visualize the degradation kinetics. A characteristic upward shift in the molecular weight of STING may be observed at early time points, corresponding to its phosphorylation.[4][10]
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Signal | - Insufficient protein loaded- Low antibody concentration- Inefficient protein transfer | - Increase the amount of protein loaded per lane[16]- Optimize primary antibody concentration and incubation time[16]- Check transfer efficiency with Ponceau S staining[17] |
| High Background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or use a different blocking agent[16]- Decrease primary and secondary antibody concentrations[14]- Increase the number and duration of washes[16] |
| Multiple Bands | - Non-specific antibody binding- Protein degradation during sample preparation | - Use a more specific antibody or optimize antibody dilution[16]- Ensure protease inhibitors are always included in the lysis buffer[9] |
By following this detailed protocol, researchers can effectively and reliably measure the degradation of STING, providing valuable insights into the regulation of this pivotal innate immune signaling pathway.
References
- 1. A guide to selecting high-performing antibodies for STING1 (Uniprot ID: Q86WV6) for use in western blot, immunoprecipitation, and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to selecting high-performing antibodies for STING1 (Uniprot ID: Q86WV6) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. STING Antibody | Cell Signaling Technology [cellsignal.com]
- 4. embopress.org [embopress.org]
- 5. irf.fhnw.ch [irf.fhnw.ch]
- 6. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Termination of STING responses is mediated via ESCRT‐dependent degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. biomol.com [biomol.com]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 17. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Flow Cytometry Analysis of STING Pathway Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Activation of the cGAS-STING pathway initiates a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating an immune response.[2] This pathway is a key target for therapeutic intervention in various diseases, including cancer and autoimmune disorders.[1][3] Flow cytometry offers a powerful, high-throughput method for dissecting and quantifying the activation of the STING pathway at a single-cell level, making it an invaluable tool for research and drug development.
This document provides detailed protocols and application notes for analyzing the activation of the STING pathway using flow cytometry, focusing on key phosphorylation events and downstream signaling.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING pathway begins when cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) in the cytoplasm.[1] This binding activates cGAS to synthesize the second messenger cyclic GMP‐AMP (cGAMP).[1] cGAMP then binds to STING, an adaptor protein located on the endoplasmic reticulum (ER).[4] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1][3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself (on Ser366) and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus to induce the expression of type I interferons.[1] Concurrently, STING activation can also lead to the activation of the NF-κB pathway, promoting the expression of various inflammatory cytokines.[6]
Application 1: Phospho-Flow Analysis of STING, TBK1, and IRF3
Phospho-flow cytometry is a powerful technique to quantify the phosphorylation status of intracellular signaling proteins. Key measurable events in the STING pathway include the phosphorylation of STING (Ser366), TBK1, and IRF3.
Experimental Workflow
The general workflow involves cell stimulation, cell surface marker staining (optional), fixation, permeabilization, and intracellular staining with phospho-specific antibodies.
Detailed Protocol: Phospho-IRF3 Staining
This protocol is optimized for detecting phosphorylated IRF3 in human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines like THP-1.
Materials:
-
Cells: Freshly isolated PBMCs or THP-1 cells.
-
STING Agonist: 2'3'-cGAMP (10 µg/mL).[5]
-
Culture Medium: RPMI-1640 with 10% FBS.
-
Buffers:
-
Antibodies:
-
Fluorochrome-conjugated anti-Phospho-IRF3 (Ser396).
-
(Optional) Antibodies for surface markers (e.g., anti-CD14 for monocytes).
-
(Optional) Fixable Viability Dye.[5]
-
-
Controls: Unstimulated cells, Fluorescence Minus One (FMO) controls.
Procedure:
-
Cell Preparation & Stimulation:
-
Seed 1x10^6 cells per well in a 96-well plate.
-
Stimulate cells with the desired concentration of STING agonist (e.g., 10 µg/mL 2'3'-cGAMP) for 1-3 hours at 37°C. Include an unstimulated control.[5]
-
-
Surface Staining & Viability:
-
Harvest cells and wash once with Flow Cytometry Staining Buffer.
-
If using, stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from analysis.[5]
-
If identifying specific subpopulations, perform surface marker staining for 30 minutes at 4°C, protected from light.[9]
-
Wash cells once with Flow Cytometry Staining Buffer.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature.[7]
-
Wash cells with PBS.
-
-
Permeabilization:
-
Intracellular Staining:
-
Resuspend the permeabilized cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the anti-Phospho-IRF3 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.[9]
-
Wash cells twice with Flow Cytometry Staining Buffer.
-
-
Acquisition and Analysis:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer.
-
Acquire samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on viable, single cells, and then on the cell population of interest (e.g., CD14+ monocytes). Quantify the percentage of p-IRF3 positive cells and the median fluorescence intensity (MFI).
-
Quantitative Data Summary
The following table presents example data from a phospho-flow experiment analyzing STING pathway activation in human monocytes.
| Treatment Group | Marker | % Positive Cells (Mean ± SD) | MFI (Mean ± SD) |
| Unstimulated Control | p-STING (Ser366) | 2.1 ± 0.8 | 150 ± 25 |
| 2'3'-cGAMP (10 µg/mL) | p-STING (Ser366) | 75.4 ± 6.2 | 1250 ± 110 |
| Unstimulated Control | p-TBK1 (Ser172) | 3.5 ± 1.1 | 210 ± 30 |
| 2'3'-cGAMP (10 µg/mL) | p-TBK1 (Ser172) | 68.9 ± 5.5 | 980 ± 95 |
| Unstimulated Control | p-IRF3 (Ser396) | 1.8 ± 0.5 | 180 ± 20 |
| 2'3'-cGAMP (10 µg/mL) | p-IRF3 (Ser396) | 82.3 ± 7.1 | 1600 ± 150 |
Application 2: Analysis of NF-κB Activation
STING activation also triggers the NF-κB pathway.[10][6] Flow cytometry can measure this by quantifying the degradation of the inhibitor IκBα or by measuring the nuclear translocation of the p65 subunit.[11][12]
Protocol: IκBα Degradation Assay
This protocol measures the loss of intracellular IκBα, an event that precedes NF-κB nuclear translocation.[11][13]
Materials:
-
Same as Application 1, but substitute the phospho-specific antibody with a fluorochrome-conjugated anti-IκBα antibody.
-
Permeabilization can be done with a detergent-based buffer (e.g., 0.1% Triton X-100 or a commercial Foxp3/Transcription Factor Staining Buffer Set).[7][9]
Procedure:
-
Cell Preparation & Stimulation:
-
Stimulate cells as described previously. A time course (e.g., 15, 30, 60 minutes) is recommended as IκBα degradation is transient.
-
-
Surface Staining & Viability: Perform as in Application 1.
-
Fixation & Permeabilization:
-
Fix cells with 4% PFA for 20 minutes at room temperature.
-
Permeabilize by resuspending the fixed cells in a buffer containing 0.1-0.3% Triton™ X-100 and incubating for 10-15 minutes.[7]
-
-
Intracellular Staining:
-
Stain with anti-IκBα antibody for 30-60 minutes at room temperature.
-
-
Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Analyze the data. Activation is indicated by a decrease in the MFI of IκBα staining compared to unstimulated controls.
-
Quantitative Data Summary
The following table presents example data for NF-κB pathway activation.
| Treatment Group | Time (min) | Marker | MFI of IκBα (Mean ± SD) |
| Unstimulated Control | 60 | IκBα | 2500 ± 200 |
| 2'3'-cGAMP (10 µg/mL) | 15 | IκBα | 1800 ± 150 |
| 2'3'-cGAMP (10 µg/mL) | 30 | IκBα | 950 ± 80 |
| 2'3'-cGAMP (10 µg/mL) | 60 | IκBα | 1500 ± 130 |
Note: For nuclear translocation of p65, specialized imaging flow cytometers are ideal as they can quantify the amount of signal in the nucleus versus the cytoplasm.[12][14] Standard flow cytometry can also be used, but protocol optimization is critical.[15]
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Discordance in STING-Induced Activation and Cell Death Between Mouse and Human Dendritic Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Monocyte STING Activation Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
- 6. STING pathway activation stimulates potent immunity against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Signal strength of STING activation determines cytokine plasticity and cell death in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantifying NF-κB Activation by Flow Cytometry of IκBα Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A flow cytometry technique to study intracellular signals NF-κB and STAT3 in peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of STING Degraders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of STIMULATOR of interferon genes (STING) degraders. This document outlines experimental design considerations, detailed protocols for key assays, and data presentation guidelines to facilitate the assessment of STING degrader efficacy and mechanism of action in preclinical models.
Introduction to STING Degraders
The STING pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons and other pro-inflammatory cytokines. While activation of STING is a promising strategy for cancer immunotherapy, chronic STING activation is implicated in the pathogenesis of various autoinflammatory diseases. STING degraders, such as proteolysis-targeting chimeras (PROTACs), offer a therapeutic advantage by inducing the degradation of the STING protein, thereby providing sustained pathway inhibition. Several STING PROTACs, including SP23, TH35, and 2h, have been developed and evaluated in preclinical models.[1] SP23, for example, is a CRBN-recruiting PROTAC that has demonstrated anti-inflammatory efficacy in a mouse model of cisplatin-induced acute kidney injury.[2][3]
Key Considerations for In Vivo Studies
Successful in vivo evaluation of STING degraders requires careful planning of the experimental design, including the selection of appropriate animal models, determination of dosing regimens, and definition of relevant endpoints.
Animal Models
The choice of animal model is critical and depends on the therapeutic indication. For oncology applications, syngeneic tumor models in immunocompetent mice are essential to evaluate the impact of STING degradation on the tumor microenvironment and anti-tumor immunity. For inflammatory and autoimmune diseases, specific disease models are employed.
Table 1: Recommended Animal Models for In Vivo STING degrader Studies
| Therapeutic Area | Recommended Animal Models | Key Features |
| Oncology | Syngeneic tumor models (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma in C57BL/6 mice) | Intact immune system allowing for the study of immune-mediated anti-tumor effects. |
| Humanized STING mouse models (e.g., genO-hSTING) | Express human STING, enabling the evaluation of degraders targeting the human protein in an immunocompetent setting.[2] | |
| Inflammatory/Autoimmune Diseases | Cisplatin-induced acute kidney injury model (mouse) | Evaluates the protective effect of STING degradation on drug-induced organ damage.[2][3] |
| Dextran sulfate sodium (DSS)-induced colitis model (mouse) | Assesses the efficacy of STING degraders in a model of inflammatory bowel disease.[1][4] | |
| TREX1-deficient mouse models | Spontaneous development of STING-dependent autoimmune pathology. |
Dosing Regimen
The dosing regimen, including the dose, frequency, and route of administration, should be established based on in vitro potency, pharmacokinetic (PK) and pharmacodynamic (PD) studies. The catalytic nature of PROTACs may allow for less frequent dosing compared to traditional inhibitors.[1]
Experimental Protocols
Tumor Growth Inhibition Studies
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a STING degrader in a syngeneic mouse model.
Experimental Workflow for Tumor Growth Inhibition Studies
Caption: Workflow for a typical in vivo tumor efficacy study.
Materials:
-
Syngeneic tumor cells (e.g., MC38)
-
6-8 week old immunocompetent mice (e.g., C57BL/6)
-
STING degrader formulated in an appropriate vehicle
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumors with calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer the STING degrader at the predetermined dose and schedule (e.g., intraperitoneal injection every three days).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors and spleens for pharmacodynamic and immune profiling analyses.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
PK/PD studies are crucial to understand the exposure-response relationship of the STING degrader.
Table 2: Sample Collection for PK/PD Analysis
| Time Point (post-dose) | Sample Type | Analysis |
| 0.5, 1, 2, 4, 8, 24 hours | Blood (plasma) | PK analysis (LC-MS/MS) |
| 24, 48, 72, 96 hours | Tumor, Spleen | PD analysis (Western blot, IHC, Flow cytometry) |
Protocol for Western Blot Analysis of STING Degradation:
-
Homogenize tumor or spleen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STING overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Immune Cell Profiling by Flow Cytometry
Flow cytometry is used to characterize the immune cell populations within the tumor microenvironment and spleen.
Protocol for Immune Cell Profiling:
-
Single-Cell Suspension Preparation:
-
Tumors: Mince the tumor tissue and digest with a solution containing collagenase and DNase I for 30-45 minutes at 37°C. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Spleens: Mechanically dissociate the spleen and lyse red blood cells with ACK lysis buffer.
-
-
Cell Staining:
-
Stain the cells with a viability dye to exclude dead cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a panel of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, NK1.1, CD11b, Gr-1, F4/80).
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the different immune cell populations. An increase in the infiltration of CD8+ T cells and a decrease in myeloid-derived suppressor cells (MDSCs) would be indicative of a positive anti-tumor immune response.
-
STING Signaling Pathway
The cGAS-STING pathway plays a pivotal role in innate immunity. Upon binding of cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TBK1. TBK1 then phosphorylates both STING and the transcription factor IRF3, leading to the production of type I interferons.
cGAS-STING Signaling Pathway
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Humanized STING Mouse Models in Therapeutic Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive potent anti-tumor immunity. However, significant species-specific differences in STING biology, particularly the inability of many mouse-active STING agonists to engage the human protein, have hampered preclinical to clinical translation.[1][2] Humanized STING mouse models, in which the murine Sting1 gene is replaced with its human counterpart, have emerged as invaluable tools for the in vivo evaluation of human-specific STING-targeting therapeutics. These models allow for the assessment of efficacy, mechanism of action, and potential toxicities of novel STING agonists in a system with a competent immune system.[3][4][5]
This document provides detailed application notes and experimental protocols for utilizing humanized STING mouse models in the preclinical testing of STING-based cancer immunotherapies.
Available Humanized STING Mouse Models
Several humanized STING mouse models are available, each with specific characteristics that may be advantageous for particular research questions. The most common models involve a knock-in of the human STING1 gene at the mouse locus, ensuring physiological expression and regulation.[1][4] It is crucial to consider the specific human STING allele expressed, as common variants in the human population can exhibit differential responses to STING agonists.[6][7]
Table 1: Common Human STING Alleles and their Characteristics
| Allele | Key Amino Acid Changes | Prevalence (approx.) | Functional Notes | Reference |
| WT (R232) | Arginine at position 232 | Most common reference allele | Considered the wild-type, fully functional allele. | [7] |
| HAQ | R71H, G230A, R293Q | ~20% in some populations | Hypo-responsive to certain cyclic dinucleotides (CDNs). May act as a loss-of-function allele. | [7] |
| H232 | Histidine at position 232 | ~14-18% in some populations | Shows reduced binding to cGAMP and is considered a hypomorphic allele. | [7] |
| AQ | G230A, R293Q | Common in some populations | Reduced responsiveness to certain STING agonists. | [7] |
| SAVI mutants | e.g., N154S, V155M | Rare | Constitutively active, leading to STING-associated vasculopathy with onset in infancy (SAVI). | [7] |
Applications in Therapeutic Testing
Humanized STING mouse models are versatile tools for a range of preclinical studies in immuno-oncology.
-
Efficacy Testing of Human-Specific STING Agonists: These models are essential for evaluating the anti-tumor activity of STING agonists that do not activate the murine STING protein.[8][9]
-
Mechanism of Action Studies: Researchers can investigate how STING agonists modulate the tumor microenvironment, including the infiltration and activation of various immune cell subsets such as T cells, NK cells, and dendritic cells (DCs).[10]
-
Pharmacodynamic (PD) Biomarker Analysis: The models allow for the identification and validation of PD biomarkers of STING activation, such as the induction of type I interferons and other pro-inflammatory cytokines and chemokines.[1][11]
-
Combination Therapy Evaluation: The efficacy of STING agonists in combination with other immunotherapies, such as immune checkpoint inhibitors, can be assessed.[12]
-
Dose and Schedule Optimization: Different doses and administration schedules of STING agonists can be tested to determine the optimal therapeutic window.
Experimental Protocols
The following are detailed protocols for key experiments using humanized STING mouse models for therapeutic testing. These protocols are a synthesis of best practices from the cited literature.
Protocol 1: In Vivo Anti-Tumor Efficacy Study
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a STING agonist in a syngeneic tumor model implanted in humanized STING mice.
Workflow Diagram:
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Dynamic Structural Differences between Human and Mouse STING Lead to Differing Sensitivity to DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labpages2.moffitt.org [labpages2.moffitt.org]
- 4. Enrichment and Characterization of the Tumor Immune and Non-immune Microenvironments in Established Subcutaneous Murine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanized genOâhSTING Mouse Model | Immuno-Oncology | genOway [genoway.com]
- 6. Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The common Sting1 HAQ, AQ alleles rescue CD4 T cellpenia, restore T-regs, and prevent SAVI (N153S) inflammatory disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STING Agonists and How to Reach Their Full Potential in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing PROTAC STING Degrader-1 dosage and timing
Welcome to the technical support center for PROTAC STING Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration and time course for STING Degrader-1?
A1: Based on available data, a good starting point for in vitro experiments is a dose-response curve ranging from 0 to 40 μM.[1] Time-course experiments should be conducted from 2 to 72 hours to determine the optimal degradation window.[1] For in vivo mouse models, dosages between 10-60 mg/kg administered via intraperitoneal injection have been shown to be effective.[1]
Q2: I am observing a bell-shaped dose-response curve (the "hook effect") where higher concentrations of the degrader lead to less degradation. What is happening and how can I mitigate this?
A2: The "hook effect" is a known phenomenon with PROTACs.[2][3] It occurs at high concentrations where the PROTAC forms binary complexes with either the target protein (STING) or the E3 ligase, rather than the productive ternary complex (STING-PROTAC-E3 ligase) required for degradation.[2][3] This saturation of binary complexes prevents the formation of the ternary complex, leading to reduced degradation.[2][3]
Troubleshooting the Hook Effect:
-
Lower the Concentration: The most straightforward solution is to use lower concentrations of the degrader. Your dose-response curve should ideally include concentrations below the point where the hook effect is observed.
-
Optimize Incubation Time: The kinetics of ternary complex formation can be time-dependent. Shorter incubation times (< 6 hours) might favor ternary complex formation before binary complexes accumulate.[4]
-
Consider Compound Permeability: Poor cell permeability can lead to high extracellular concentrations that don't translate to optimal intracellular levels for ternary complex formation.
Q3: How can I confirm that the observed degradation of STING is proteasome-dependent?
A3: To confirm that STING degradation is mediated by the proteasome, you can co-treat your cells with STING Degrader-1 and a proteasome inhibitor, such as MG-132 or Carfilzomib.[4] If degradation is proteasome-dependent, the addition of the inhibitor should "rescue" STING from degradation, leading to protein levels comparable to the vehicle-treated control.[4]
Q4: How do I verify that the degradation is dependent on the recruitment of the specific E3 ligase (e.g., Cereblon)?
A4: There are several ways to validate the E3 ligase-dependency of your PROTAC:
-
Use a Negative Control: Synthesize or obtain a negative control compound where the E3 ligase-binding motif is modified to abolish binding.[4] This control should not induce STING degradation.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the E3 ligase (e.g., CRBN). In these cells, STING Degrader-1 should not be able to induce STING degradation.[4]
-
Competitive Displacement: Co-treat cells with STING Degrader-1 and a high concentration of the free E3 ligase ligand (e.g., pomalidomide for a CRBN-recruiting PROTAC).[5] The free ligand will compete for binding to the E3 ligase, thereby preventing the formation of the ternary complex and subsequent STING degradation.
Q5: My STING Degrader-1 is not showing any degradation. What are the possible reasons?
A5: Several factors could contribute to a lack of degradation:
-
Incorrect Dosage or Timing: Ensure you have performed a thorough dose-response and time-course experiment to identify the optimal conditions.
-
Cell Line Specificity: The expression levels of the target protein (STING) and the recruited E3 ligase can vary between cell lines, affecting PROTAC efficacy.
-
Compound Instability or Permeability: The PROTAC may be unstable in your experimental conditions or may not be efficiently entering the cells.
-
Issues with Ternary Complex Formation: The linker length or composition of the PROTAC may not be optimal for the formation of a stable and productive ternary complex between STING and the E3 ligase.[4]
Quantitative Data Summary
The following table summarizes the degradation potency (DC50) of various STING degraders.
| Degrader Name | E3 Ligase Recruited | DC50 Value | Cell Line/System | Reference(s) |
| This compound (SP23) | CRBN | 3.2 µM | THP-1 | [1][6][7][8][9][10][11][12] |
| SP2H | Not Specified | 40-100 nM | In vitro | |
| Degrader 2 | Not Specified | Not Specified | Preclinical models | [6] |
| 2h | Not Specified | 3.23 µM | Not Specified | [6] |
| PROTAC STING degrader-3 (ST9) | CRBN | 0.62 µM | Not Specified | [8][9] |
| STING Degrader-2 (SI-43) | Not Specified | 0.31 µM, 0.76 µM (mutants) | Not Specified | [8][9] |
| UNC9036 | Not Specified | 227 nM | Not Specified | [8] |
Experimental Protocols
Western Blotting for STING Degradation
This protocol is adapted from standard western blotting procedures to assess protein degradation.[13][14][15]
1. Cell Lysis: a. Plate and treat cells with varying concentrations of this compound for the desired amount of time. b. Wash cells with ice-cold PBS. c. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Scrape cells and transfer the lysate to a microcentrifuge tube. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Electrotransfer: a. Normalize protein amounts for each sample and prepare them with Laemmli sample buffer. b. Denature samples by heating at 95-100°C for 5-10 minutes. c. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. d. Transfer the separated proteins to a PVDF membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against STING overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
5. Detection: a. Apply an ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system. c. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Ubiquitination Assay
This immunoprecipitation-based protocol is designed to detect the ubiquitination of STING.[16]
1. Cell Treatment and Lysis: a. Treat cells with this compound and a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated proteins. b. Lyse cells as described in the Western Blotting protocol.
2. Immunoprecipitation: a. Pre-clear the lysate with Protein A/G agarose beads. b. Incubate the lysate with an anti-STING antibody overnight at 4°C to form an antibody-antigen complex. c. Add Protein A/G agarose beads to pull down the complex. d. Wash the beads several times with lysis buffer to remove non-specific binding.
3. Elution and Western Blotting: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Perform Western blotting as described above. c. Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated STING.
Cell Viability Assay
This protocol uses a standard colorimetric or fluorometric assay to assess the cytotoxicity of the PROTAC.[17]
1. Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density. b. Allow cells to adhere overnight.
2. Compound Treatment: a. Treat cells with a serial dilution of this compound. b. Include a vehicle-only control and a positive control for cytotoxicity. c. Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
3. Assay Procedure: a. Add the viability reagent (e.g., MTT, resazurin, or a commercially available kit like CellTiter-Glo®) to each well according to the manufacturer's instructions. b. Incubate for the recommended time.
4. Data Acquisition: a. Measure the absorbance or fluorescence using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle-treated control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]
- 8. STING degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. ptglab.com [ptglab.com]
- 16. Ubiquitination Assay - Profacgen [profacgen.com]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming the Hook Effect with STING PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) PROTACs (Proteolysis Targeting Chimeras). The content is designed to address specific experimental challenges, particularly the hook effect, and to provide detailed methodologies for key assays.
Frequently Asked Questions (FAQs)
Q1: What is a STING PROTAC and how does it work?
A STING PROTAC is a heterobifunctional molecule designed to eliminate the STING protein. It consists of three components: a ligand that binds to the STING protein, a second ligand that recruits a specific E3 ubiquitin ligase, and a linker connecting the two.[1] This structure allows the PROTAC to act as a bridge, bringing the STING protein and the E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin to STING, marking it for degradation by the cell's proteasome.[1] This approach shifts the therapeutic paradigm from simple inhibition to the complete removal of the target protein.[1]
Q2: What is the "hook effect" in the context of STING PROTAC experiments?
The hook effect is a phenomenon observed with PROTACs where the degradation efficiency of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[2][3] While potent degradation is observed at an optimal concentration range, concentrations that are too high lead to a reduction in efficacy. A STING degrader, for example, exhibited 75% protein degradation at 10 μM but only 30% degradation at 30 μM, demonstrating a clear hook effect.[4]
Q3: Why does the hook effect occur?
The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex (STING-PROTAC-E3 Ligase). At excessively high concentrations, the PROTAC molecules saturate both the STING protein and the E3 ligase independently.[2][3] This leads to the formation of two separate, unproductive binary complexes (STING-PROTAC and PROTAC-E3 Ligase) that cannot induce degradation. These binary complexes compete with and ultimately out-compete the formation of the essential ternary complex, reducing the overall degradation efficiency.[5]
Q4: What is ternary complex cooperativity and how does it relate to the hook effect?
Ternary complex cooperativity refers to the change in binding affinity between the PROTAC and one protein (e.g., STING) when the other protein (e.g., E3 ligase) is already bound. Positive cooperativity, where the binding of the second protein is strengthened, is a highly sought-after feature.[3] Designing PROTACs that form highly cooperative and stable ternary complexes can help overcome or reduce the hook effect by broadening the effective concentration range for degradation.[3][6]
STING Signaling and PROTAC Mechanism Diagrams
Caption: The cGAS-STING signaling pathway, from DNA sensing to gene induction.[7][8][9]
Caption: PROTAC mechanism at optimal vs. high concentrations (Hook Effect).
Troubleshooting Guide
Q1: My Western blot shows potent STING degradation at 1 µM, but at 10 µM and 20 µM, the STING protein level reappears. Is this the hook effect?
Yes, this is a classic presentation of the hook effect. The bell-shaped dose-response, where efficacy is lost at higher concentrations, strongly suggests that you are forming unproductive binary complexes that prevent the formation of the necessary ternary complex for degradation.[2][3]
Q2: How can I experimentally confirm and characterize the hook effect for my STING PROTAC?
The best approach is to perform a comprehensive dose-response experiment. Test your STING PROTAC over a wide range of concentrations (e.g., from 0.1 nM to 50 µM). This will allow you to fully map the degradation curve, identify the optimal concentration (DC50 and Dmax), and clearly define the concentrations at which the hook effect begins.[10]
Q3: I've confirmed a significant hook effect. What are my options to overcome it?
-
Operate at Optimal Concentrations: The most immediate solution is to perform all subsequent experiments using concentrations on the left side of the bell curve, at or near the point of maximal degradation (Dmax).
-
Assess Ternary Complex Formation: Use techniques like Co-Immunoprecipitation (Co-IP) or pull-down assays to verify that your PROTAC can induce the formation of the STING-E3 ligase complex.[11][12] Failure to form a stable complex is a root cause of poor degradation and can exacerbate the hook effect.
-
Optimize the PROTAC Molecule: If feasible, medicinal chemistry efforts can be directed at redesigning the PROTAC. Optimizing the linker length and composition or modifying the ligands can enhance ternary complex cooperativity and stability, which can mitigate the hook effect.[3][6]
Q4: I am not seeing any STING degradation at any concentration. What should I check first?
If there is no degradation, several factors could be at play before considering the hook effect:
-
Cell Permeability: PROTACs are large molecules and may have poor cell permeability.[11][13] Consider using cell permeability assays (e.g., Caco-2) to assess whether your compound is entering the cell.[14]
-
Compound Stability and Solubility: Ensure your PROTAC is stable and soluble in your cell culture media.
-
Binary Target Engagement: Confirm that your PROTAC's ligands are binding to STING and the recruited E3 ligase independently. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).[14]
-
Mechanism of Action: Confirm that the degradation is proteasome-dependent. Pre-treatment with a proteasome inhibitor (e.g., MG-132) should rescue STING from degradation.[11]
-
E3 Ligase Expression: Verify that the E3 ligase you are targeting (e.g., VHL, CRBN) is expressed in your cell line.
Quantitative Data: Representative STING PROTACs
The table below summarizes publicly available data on various STING PROTACs, providing a reference for expected degradation potencies.
| Compound Name | Recruited E3 Ligase | DC50 | Cell Line / System | Reference |
| PROTAC STING degrader-2 | VHL | 0.53 µM | Not Specified | [15][16] |
| PROTAC STING degrader-3 (ST9) | CRBN | 0.62 µM | Not Specified | [4] |
| UNC8899 | VHL | 0.924 µM | Not Specified | [4] |
| SP23 | CRBN | 3.2 µM | Not Specified | [17] |
| PROTAC STING Degrader-1 | CRBN | 3.2 µM | Not Specified | [4] |
| STING Degrader-1 (Molecular Glue) | Unknown | Degrades 75% at 10 µM | Not Specified | [4] |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
Experimental Protocols
Protocol 1: Western Blot for Measuring STING Degradation
This protocol outlines the steps to quantify STING protein levels in cells following PROTAC treatment.
Caption: Experimental workflow for assessing STING protein degradation via Western Blot.
Methodology:
-
Cell Culture and Treatment: Seed appropriate cells (e.g., THP-1, HEK293, or disease-relevant lines) in 6-well plates. Allow cells to reach ~70-80% confluency.[18] Treat cells with a serial dilution of the STING PROTAC and a vehicle control (e.g., DMSO) for the desired time period (typically 4 to 24 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[19] Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at ~12,000 x g for 20 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube. Determine the protein concentration using a BCA Protein Assay Kit.[19]
-
Western Blot:
-
Load 20-40 µg of protein from each sample onto a 4-20% polyacrylamide gel.[18][19]
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF membrane.[19]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for STING (e.g., Cell Signaling Technology #13647) overnight at 4°C.[20]
-
Incubate with a primary antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Develop the blot using an enhanced chemiluminescence (ECL) reagent and capture the signal with an imaging system.[19]
-
-
Analysis: Quantify the band intensity for STING and normalize it to the loading control. Calculate the percentage of STING degradation relative to the vehicle-treated control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to determine if the STING PROTAC induces a physical interaction between STING and the recruited E3 ligase.
Methodology:
-
Cell Culture and Treatment: Scale up the cell culture (e.g., to 10 cm dishes). Treat cells with the STING PROTAC at the optimal degradation concentration, a high concentration (in the hook effect range), and a vehicle control for a short duration (e.g., 1-4 hours). To prevent degradation of the complex, pre-treat cells with a proteasome inhibitor like MG-132 (10 µM) for 1-2 hours before and during PROTAC treatment.[11]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, plus protease inhibitors).[21]
-
Lysate Pre-clearing: Centrifuge the lysate to pellet debris. To reduce non-specific binding, add Protein A/G agarose beads to the supernatant and incubate for 1 hour at 4°C with rotation.[22] Pellet the beads by centrifugation and collect the supernatant (pre-cleared lysate).
-
Immunoprecipitation (IP):
-
Set aside a small aliquot of the lysate as an "Input" control.
-
To the remaining lysate, add a primary antibody against the "bait" protein (e.g., anti-STING antibody). Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[22]
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specifically bound proteins.[21]
-
Elution and Analysis: After the final wash, remove all supernatant. Resuspend the beads in 2x SDS-PAGE loading buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot: Load the "Input" and eluted IP samples onto a gel. Perform Western blotting as described in Protocol 1. Probe separate blots for the "bait" protein (STING) to confirm successful immunoprecipitation and the "prey" protein (the E3 ligase, e.g., VHL or CRBN) to check for interaction. An increased signal for the E3 ligase in the PROTAC-treated IP lane compared to the control indicates successful ternary complex formation.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PROTAC STING Degrader-2 | PROTACs | 3023095-61-3 | Invivochem [invivochem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. STING (D2P2F) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. assaygenie.com [assaygenie.com]
troubleshooting poor cell permeability of PROTAC STING Degrader-1
This guide provides troubleshooting strategies and frequently asked questions for researchers using PROTAC STING Degrader-1, with a focus on addressing challenges related to poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of the Stimulator of Interferon Genes (STING) protein.[1] The molecule consists of three parts: a ligand that binds to the STING protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[2][3] By bringing STING and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex. This complex tags the STING protein with ubiquitin, marking it for destruction by the cell's proteasome.[1][4]
Q2: My cells treated with this compound are not showing STING degradation. What is the most common reason?
A primary challenge for PROTACs, including STING Degrader-1, is their physicochemical properties.[5] These molecules often have a high molecular weight (typically over 800 Da) and a large polar surface area, which places them "beyond the Rule of 5" (bRo5) chemical space.[6][7][8] These characteristics can lead to poor passive diffusion across the cell membrane, meaning the compound may not reach its intracellular target, STING, at a sufficient concentration to induce degradation.[7][9]
Q3: How can I determine if poor cell permeability is the cause of my negative results?
The most direct way is to compare the degrader's activity in intact (live) cells versus permeabilized cells or in a cell-free biochemical assay. If the degrader is potent in a biochemical assay (e.g., shows strong ternary complex formation) but inactive in whole-cell experiments, poor permeability is a likely culprit.[10] A more quantitative approach is to directly measure the intracellular concentration of the PROTAC using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[11][12]
Q4: What specific strategies can be used to improve the cellular uptake of a PROTAC?
While modifying the this compound molecule itself is not possible for the end-user, several experimental strategies can be employed:
-
Optimize Treatment Conditions: Increase incubation time or concentration to see if a therapeutic window can be reached. Note that very high concentrations can lead to the "hook effect," where degradation is less efficient.[1][5]
-
Use Permeabilization Agents: For mechanistic studies (not for therapeutic applications), agents like digitonin can be used to permeabilize the cell membrane and allow the PROTAC to enter the cytosol.
-
Explore Different Cell Lines: Cell lines can have different membrane compositions and express varying levels of efflux pumps, which can impact compound uptake.
-
Formulation Strategies: For in vivo studies, specialized delivery systems like lipid-based nanoparticles or polymeric micelles can be used to improve bioavailability and cellular uptake.[5][13]
Q5: What are the key physicochemical properties of PROTACs that I should be aware of?
PROTACs differ significantly from traditional small-molecule drugs. Their large size and complex structure create unique challenges. Key properties affecting permeability include high molecular weight (MW), a large topological polar surface area (TPSA), and a high number of rotatable bonds.[9] However, some PROTACs overcome these barriers by adopting a folded, more compact conformation (a "chameleonic" behavior) within the lipid bilayer of the cell membrane, which shields polar parts of the molecule.[9][14][15]
| Property | Lipinski's Rule of 5 (Typical Drug) | Typical PROTAC | Implication for Permeability |
| Molecular Weight (MW) | < 500 Da | > 800 Da[6] | High MW is a major barrier to passive diffusion. |
| LogP (Lipophilicity) | < 5 | Variable (often 3-5)[16] | Must be balanced; too high or too low can reduce permeability. |
| Hydrogen Bond Donors | ≤ 5 | Often > 5 | High count increases polarity, reducing lipid membrane crossing. |
| Hydrogen Bond Acceptors | ≤ 10 | Often > 10 | High count increases polarity, reducing lipid membrane crossing. |
| Rotatable Bonds | ≤ 10 | Often > 15[9] | High flexibility can be entropically unfavorable for membrane crossing. |
Visualizations and Pathways
PROTAC-Mediated STING Degradation Pathway
Caption: Mechanism of this compound action.
Troubleshooting Workflow for Poor Degradation
Caption: Step-by-step workflow to diagnose degradation issues.
Troubleshooting Guides
Guide 1: Initial Assessment of Degradation Failure
If you observe suboptimal or no degradation of STING, start by ruling out common experimental variables before concluding there is a permeability issue.
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Confirm the identity and purity of your this compound stock solution using LC-MS. Prepare fresh dilutions from a trusted stock for each experiment. | The compound may have degraded during storage. PROTACs should be stored at -20°C or -80°C and aliquoted to avoid freeze-thaw cycles.[1] |
| 2. Check Cell Health | Ensure cells are healthy, within a low passage number, and not overgrown. Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation experiment. | Unhealthy or senescent cells may have altered protein turnover rates or compromised ubiquitin-proteasome systems. |
| 3. Validate Western Blot | Confirm your anti-STING antibody is specific and sensitive. Run a positive control (e.g., a cell line known to express STING) and a negative control (e.g., STING knockout cells, if available). | A faulty antibody or blotting procedure is a common source of negative results. |
| 4. Include a Proteasome Inhibitor Control | Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). | If the PROTAC is working, inhibiting the proteasome should "rescue" STING from degradation, leading to STING levels similar to the vehicle control. This confirms the degradation is proteasome-dependent. |
Guide 2: Interpreting Quantitative Data
Once basic issues are ruled out, quantitative assays are needed to pinpoint the problem. Below is a table of hypothetical data that can help you interpret your own results. This compound has a reported DC50 (concentration for 50% degradation) of 3.2 µM.[1][2][3]
| Assay | Ideal Result | Potential Problem & Interpretation |
| Western Blot | Dose-dependent decrease in STING protein. DC50 ≈ 3.2 µM.[2] | No degradation at any concentration: Suggests a major issue. Start with Guide 1. |
| NanoBRET Target Engagement | Live Cells: IC50 > 10 µM. Permeabilized Cells: IC50 < 1 µM. | Large shift in IC50 between live and permeabilized cells: Strongly indicates poor cell permeability. The PROTAC can't reach its target in intact cells. |
| LC-MS/MS (Intracellular Conc.) | Intracellular concentration is at or above the biochemical IC50 required for ternary complex formation. | Low intracellular concentration: Directly confirms poor permeability or high efflux. |
| Downstream Signaling (p-IRF3, IFN-β) | Dose-dependent decrease in STING pathway activation (e.g., cGAMP-induced signaling).[2] | No effect on signaling: Corroborates lack of degradation. If degradation is observed but signaling is unaffected, there may be other experimental issues. |
Experimental Protocols
Protocol 1: Western Blotting for STING Degradation
This protocol outlines the standard method for quantifying changes in STING protein levels following treatment with this compound.[4][17]
Materials:
-
Cell line of interest (e.g., THP-1, HEK293T)
-
This compound (reconstituted in DMSO)[1]
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: anti-STING, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
Procedure:
-
Cell Plating: Plate cells in a 12-well or 6-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells for the desired time (e.g., 4, 8, 16, or 24 hours). Include a DMSO-only vehicle control.
-
Cell Lysis: Aspirate medium, wash cells with ice-cold PBS, and add 100-200 µL of ice-cold RIPA buffer to each well. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate lysates on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with RIPA buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-STING antibody overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then add ECL substrate and image the blot using a chemiluminescence detector.
-
-
Analysis: Strip and re-probe the membrane for a loading control (e.g., GAPDH). Quantify band intensities using software like ImageJ. Normalize STING levels to the loading control and then to the vehicle control to determine the percentage of degradation.
Protocol 2: Intracellular Concentration by LC-MS/MS
This protocol provides a general workflow to measure how much this compound accumulates inside the cells. Specific parameters must be optimized for the available LC-MS/MS system.[18][19][20]
Materials:
-
Cell line of interest plated in 6-well plates
-
This compound
-
Ice-cold PBS
-
Acetonitrile with an appropriate internal standard
-
High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Treatment: Treat cells with a known concentration of this compound for a set time (e.g., 2 hours).
-
Cell Harvest:
-
Aspirate the medium.
-
Wash the cell monolayer 3-5 times with a large volume of ice-cold PBS to remove all extracellular compound. This step is critical for accuracy.
-
Trypsinize and count the cells to determine the cell number per well.
-
-
Compound Extraction:
-
Pellet the cells by centrifugation.
-
Lyse the cell pellet by adding a fixed volume of cold acetonitrile containing an internal standard.
-
Vortex thoroughly and incubate on ice to precipitate proteins.
-
-
Sample Preparation:
-
Centrifuge at high speed to pellet the precipitated protein and cell debris.
-
Transfer the supernatant (which contains the extracted compound) to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Generate a standard curve by spiking known concentrations of this compound into a lysate from untreated cells.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Analyze the data to determine the quantity (e.g., in picograms) of PROTAC per sample.
-
-
Calculation:
-
Calculate the intracellular concentration by dividing the measured amount of PROTAC by the cell volume (estimated from the cell count). The result is typically expressed in µM or nM.
-
References
- 1. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. STING degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 8. seranovo.com [seranovo.com]
- 9. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sciex.com [sciex.com]
- 19. waters.com [waters.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Identifying Off-Target Effects of STING Degraders
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) degraders. The focus is on identifying and validating potential off-target effects to ensure the specificity and safety of these therapeutic candidates.
Frequently Asked Questions (FAQs)
Q1: What is the cGAS-STING pathway and why is it a therapeutic target?
A: The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a signal of infection or cellular damage[1]. Upon binding to double-stranded DNA (dsDNA), the enzyme cGAS (cyclic GMP-AMP synthase) synthesizes the second messenger cGAMP (cyclic GMP-AMP)[2]. cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident protein[2][3]. This activation causes STING to translocate from the ER to the Golgi apparatus, where it recruits and activates the kinase TBK1[2][4]. TBK1 subsequently phosphorylates the transcription factor IRF3, leading to its dimerization and nuclear translocation to drive the expression of type I interferons (IFNs) and other inflammatory cytokines[1][2]. Dysregulation and chronic activation of this pathway are implicated in various autoimmune and inflammatory diseases, making STING an important therapeutic target[5][6].
Caption: The canonical cGAS-STING signaling pathway.
Q2: How do STING-targeting PROTACs and molecular glues work?
A: STING degraders, such as Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, are small molecules designed to eliminate the STING protein rather than just inhibit it[5][7].
-
PROTACs are heterobifunctional molecules with three parts: a ligand that binds to STING, a ligand that recruits an E3 ubiquitin ligase (like Cereblon or VHL), and a linker connecting them[5][8]. This structure brings STING into close proximity with the E3 ligase, leading to its polyubiquitination and subsequent degradation by the proteasome[5][9].
-
Molecular Glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein that wouldn't normally interact, marking it for degradation[8]. A recently identified small molecule, AK59, acts as a STING degrader by hijacking the HECT E3 ligase HERC4[10][11].
This degradation-based approach can offer advantages over simple inhibition, including a more sustained and profound pathway suppression and potential efficacy against constitutively active STING mutants found in diseases like STING-associated vasculopathy with onset in infancy (SAVI)[5][12].
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high content screen in macrophages identifies small molecule modulators of STING-IRF3 and NFkB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Protein Degradation by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
strategies to improve PROTAC STING Degrader-1 stability
Welcome to the technical support center for PROTAC STING Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to improve the stability of this compound and to troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as SP23, is a proteolysis-targeting chimera (PROTAC) designed to selectively target the Stimulator of Interferon Genes (STING) protein for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to the STING protein, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] By bringing STING into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of STING, marking it for degradation by the proteasome. This leads to the downregulation of the STING signaling pathway, which has shown anti-inflammatory effects in preclinical models of diseases like acute kidney injury and inflammatory bowel disease.[3]
Q2: What are the common stability challenges associated with PROTACs like STING Degrader-1?
A2: PROTACs are complex molecules that often fall "beyond the Rule of 5," leading to inherent challenges with solubility, permeability, and stability.[4] Specific stability issues can include:
-
Metabolic Instability: Susceptibility to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes, can lead to rapid clearance in vivo.[5][6]
-
Chemical Instability: The complex structure, which may include moieties like thalidomide derivatives, can be prone to hydrolysis or other chemical degradation in solution.[4]
-
Poor Solubility: The high molecular weight and lipophilicity of many PROTACs can result in poor aqueous solubility, complicating formulation and in vitro assays.
-
Low Permeability: The size and polarity of PROTAC molecules can limit their ability to cross cell membranes effectively.
Q3: How should I store and handle this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated environment, where it can be stable for up to 24 months.[7] Once reconstituted in a solvent like DMSO, the solution should be stored at -20°C and used within three months to prevent loss of potency.[7] It is recommended to aliquot the solution to avoid multiple freeze-thaw cycles.[7]
Q4: I am observing a bell-shaped dose-response curve (the "hook effect") in my degradation experiments. What causes this and how can I mitigate it?
A4: The "hook effect" is a known phenomenon with PROTACs where the degradation efficiency decreases at high concentrations.[8] This occurs because at excessive concentrations, the PROTAC can form binary complexes with either the STING protein or the CRBN E3 ligase, which are unproductive for forming the key ternary complex (STING-PROTAC-CRBN) required for degradation.[8] To mitigate this, it is crucial to perform a full dose-response curve to identify the optimal concentration range for degradation. If the hook effect is pronounced, consider reducing the highest concentrations in your assay.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low STING protein degradation observed. | 1. PROTAC Instability: The degrader may have degraded in the experimental medium or during storage. 2. Low Cellular Permeability: The PROTAC may not be efficiently entering the cells. 3. Suboptimal Concentration: The concentration used may be too low or in the range of the "hook effect." 4. Low E3 Ligase Expression: The cell line used may have low endogenous levels of CRBN. 5. Inefficient Ternary Complex Formation: The specific cell environment may not be conducive to the formation of the STING-PROTAC-CRBN complex. | 1. Verify Stability: Perform a stability assay in your experimental medium. Prepare fresh solutions for each experiment. 2. Assess Permeability: Use a cell permeability assay. If permeability is low, consider formulation strategies like using nanoparticles.[1] 3. Optimize Concentration: Perform a wide dose-response experiment (e.g., from pM to high µM range) to determine the optimal degradation concentration (DC50) and observe any potential hook effect. 4. Confirm Ligase Expression: Check the expression level of CRBN in your cell line via Western blot or proteomics. If low, consider using a different cell line. 5. Evaluate Ternary Complex Formation: If possible, use biophysical assays like FRET or AlphaLISA to assess ternary complex formation in vitro or in cells. |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable protein levels. 2. Inaccurate PROTAC Dilutions: Errors in preparing serial dilutions can cause significant variability. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the PROTAC. 4. Inconsistent Incubation Times: Variations in the timing of cell treatment and harvesting. | 1. Ensure Uniform Cell Seeding: Use a cell counter for accurate seeding and ensure a homogenous cell suspension. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions for each experiment and use calibrated pipettes. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples or fill them with sterile PBS to maintain humidity. 4. Standardize Timings: Use a multichannel pipette for simultaneous treatment and a standardized harvesting procedure. |
| This compound precipitates in aqueous buffer. | 1. Poor Aqueous Solubility: The compound has limited solubility in aqueous solutions. 2. High Final DMSO Concentration: The final concentration of the DMSO vehicle may be too low to maintain solubility. | 1. Optimize Formulation: Consider using formulation strategies such as amorphous solid dispersions or lipid-based formulations to improve solubility.[4] For in vitro experiments, ensure the final DMSO concentration is sufficient to keep the compound in solution (typically ≤0.5%). 2. Check Solvent Concentration: Ensure the final DMSO concentration in your assay buffer is consistent and sufficient to maintain solubility at the tested concentrations. |
Data on STING Degraders
The following table summarizes the degradation potency of different STING-targeting PROTACs. This data can be used as a reference for expected efficacy.
| Degrader | E3 Ligase Recruited | DC50 (µM) | Cell Line | Reference |
| This compound (SP23) | CRBN | 3.2 | THP-1 | [1][2][3] |
| SD02 | Not Specified | 0.53 | Not Specified | [1] |
| PROTAC STING degrader-3 | CRBN | 0.62 | Not Specified | [8] |
| Compound 2h | Not Specified | 3.23 | Not Specified | [1] |
Experimental Protocols
Microsomal Stability Assay
This protocol assesses the metabolic stability of this compound in the presence of liver microsomes.
Materials:
-
This compound
-
Human liver microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with an internal standard
-
96-well plates
-
Incubator/shaker at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in acetonitrile to the desired starting concentration.
-
Thaw the human liver microsomes on ice and dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).[5]
-
Prepare the reaction mixture by combining the microsomal solution and the NADPH regenerating system in a 96-well plate. Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the this compound solution to the wells. The final concentration of the PROTAC should be in the low micromolar range (e.g., 1-10 µM), and the final DMSO concentration should be low (e.g., <1%).
-
Incubate the plate at 37°C with shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard to the respective wells.[5][9]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining amount of this compound at each time point.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Western Blot for STING Degradation
This protocol is used to quantify the degradation of STING protein in cells treated with this compound.
Materials:
-
Cell line expressing STING (e.g., THP-1)
-
This compound
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STING
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of STING degradation relative to the vehicle control.
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for degradation experiments.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING Degrader SP23 (CAS 2762552-74-7): R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Metabolic Stability Assays [merckmillipore.com]
- 6. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. STING Degrader-1 | Cell Signaling Technology [cellsignal.com]
- 8. STING degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Managing Toxicity in Animal Models Treated with STING Degraders
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING (Stimulator of Interferon Genes) degraders in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of STING degraders?
A1: STING degraders, often developed as Proteolysis-Targeting Chimeras (PROTACs), are bifunctional molecules. They work by inducing the degradation of the STING protein. One end of the degrader binds to the STING protein, while the other end recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of STING, marking it for degradation by the proteasome. This mechanism aims to reduce the inflammatory signaling associated with STING activation.[1][2]
Q2: What are the potential on-target toxicities associated with STING degraders?
A2: Since STING plays a role in innate immunity, a primary theoretical on-target toxicity is immunosuppression due to the sustained degradation of STING.[1] This could potentially increase susceptibility to infections or impair the body's ability to conduct tumor surveillance.[1] However, preclinical studies with some STING degraders have suggested that antiviral responses may be preserved in acute settings.[1]
Q3: What are the potential off-target toxicities of STING degraders?
A3: Off-target toxicities for STING degraders, particularly PROTACs, can arise from the unintended degradation of other proteins.[3] This can occur if the molecule binds non-specifically to other proteins or if the recruited E3 ligase has broader effects.[3] For PROTACs using common E3 ligase recruiters like pomalidomide (which binds to cereblon), there is a known potential for off-target degradation of zinc-finger proteins.[4] Careful design and screening of degrader molecules are crucial to minimize these effects.[4][5]
Q4: Are STING degraders generally considered pro-inflammatory or anti-inflammatory?
A4: STING degraders are designed to be anti-inflammatory. By promoting the degradation of STING, they suppress the downstream signaling that leads to the production of type I interferons and other pro-inflammatory cytokines.[1][2][6] This is in contrast to STING agonists, which activate this pathway and can induce a strong inflammatory response.[7]
Q5: What are some examples of STING degraders that have been tested in animal models?
A5: Several STING degraders have been evaluated in preclinical models. These include SP23, SP2H, and compounds referred to as 2h and TH35.[1][6][8] These studies have primarily focused on their efficacy in models of inflammatory diseases.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss or Reduced Activity in Animals
-
Possible Cause 1: Off-target toxicity. The degrader may be affecting other proteins essential for normal physiological functions.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose to see if the adverse effects are dose-dependent.
-
Proteomic Analysis: If resources permit, perform proteomic analysis of tissues from treated animals to identify unintended protein degradation.[1]
-
Histopathology: Conduct detailed histopathological examination of major organs to identify any tissue damage.[9]
-
-
-
Possible Cause 2: "Hook Effect". With some PROTACs, very high concentrations can lead to the formation of binary complexes (degrader-STING or degrader-E3 ligase) instead of the productive ternary complex, which can reduce efficacy and potentially lead to off-target effects of the unbound components.
-
Troubleshooting Steps:
-
Evaluate a Full Dose-Response Curve: Ensure that the doses being used are on the productive side of the dose-response curve.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between drug concentration and target degradation.
-
-
-
Possible Cause 3: Formulation/Vehicle Toxicity. The vehicle used to dissolve and administer the STING degrader may be causing adverse effects.
-
Troubleshooting Steps:
-
Administer Vehicle Alone: Include a control group that receives only the vehicle to assess its independent effects.
-
Reformulate: If vehicle toxicity is suspected, explore alternative, well-tolerated formulation strategies.
-
-
Issue 2: Signs of Immunosuppression (e.g., Increased Incidence of Infections)
-
Possible Cause: On-target STING degradation. Sustained removal of STING may compromise the innate immune response to pathogens.[1]
-
Troubleshooting Steps:
-
Challenge Studies: Conduct controlled infection studies (e.g., with common pathogens) in treated animals to directly assess their immune competence.
-
Immune Cell Profiling: Use flow cytometry to analyze changes in immune cell populations (e.g., T-cells, B-cells, macrophages) in blood and lymphoid tissues.[1]
-
Cytokine Level Monitoring: Measure baseline and stimulated cytokine levels to assess the functional capacity of the immune system.
-
Modified Dosing Regimen: Explore intermittent dosing schedules to allow for STING protein re-synthesis and potential immune reconstitution between doses.
-
-
Issue 3: Lack of Efficacy with No Apparent Toxicity
-
Possible Cause 1: Poor Pharmacokinetics. The degrader may not be reaching the target tissue at sufficient concentrations or for a long enough duration to effectively degrade STING.
-
Troubleshooting Steps:
-
Pharmacokinetic Studies: Measure the concentration of the degrader in plasma and relevant tissues over time.
-
Confirm Target Engagement: Directly measure STING protein levels in tissues from treated animals via methods like Western blot or immunohistochemistry to confirm degradation.[10]
-
-
-
Possible Cause 2: Species-specific differences. The degrader may be less effective at degrading the murine version of STING compared to the human version.
-
Troubleshooting Steps:
-
In Vitro Comparison: Compare the degradation efficiency of the compound in mouse and human cell lines.
-
Humanized Mouse Models: Consider using mouse models that express human STING.
-
-
Data on Preclinical Safety of STING Degraders
The following tables summarize the currently available, though limited, quantitative data on the in vivo safety and tolerability of specific STING degraders from published preclinical studies.
Table 1: In Vivo Tolerability of STING Degrader SP2H in Trex1-/- Mice
| Parameter | Vehicle Control | 0.3 mg/kg SP2H (qd, sc) | 3.0 mg/kg SP2H (qd, sc) | Citation |
| Study Duration | 56 days | 56 days | 56 days | [8] |
| Survival Rate | Not explicitly stated, but lower than treated groups | Improved survival | 100% | [8] |
| General Tolerability | - | Well-tolerated | Well-tolerated | [8] |
Table 2: In Vivo Studies with STING Degrader SP23
| Animal Model | Dosing Regimen | Observed Effects | Reported Toxicity | Citation |
| Cisplatin-induced acute kidney injury (C57BL/6J mice) | 30-60 mg/kg, i.p. daily for 4 days | Alleviated ischemic symptoms, reduced kidney weight | Decreased body weight | [11] |
| DSS-induced colitis (C57BL/6J mice) | 10-30 mg/kg, i.p. daily for 7 days | Ameliorated colitis severity | Not specified | [11] |
Table 3: General Safety Profile of Other Investigational STING Degraders
| Degrader | Animal Model | Key Finding | Citation |
| TH35 | DSS-induced ulcerative colitis (mice) | Negligible cytotoxicity in vitro; favorable pharmacokinetics and enhanced therapeutic effects in vivo. | [1] |
| 2h | Cellular and animal models | Improved safety profile compared to parent compound and SP23. | [1] |
Experimental Protocols
Protocol 1: General Toxicology and Tolerability Monitoring
This protocol outlines a general approach for monitoring the toxicity of a novel STING degrader in mice.
-
Dose-Range Finding Study:
-
Repeated-Dose Toxicity Study:
-
Objective: To assess the effects of longer-term administration at doses below the MTD.
-
Procedure: Administer the STING degrader daily or on a specified schedule for a set period (e.g., 14 or 28 days).
-
In-life Monitoring:
-
Continue monitoring clinical signs and body weight.
-
Monitor food and water intake.
-
-
End-of-Study Analysis:
-
Hematology and Clinical Chemistry: Collect blood samples to analyze for markers of liver and kidney function, as well as red and white blood cell counts.
-
Necropsy and Organ Weights: Euthanize animals and perform a gross examination of all organs. Weigh major organs (liver, kidneys, spleen, etc.).
-
Histopathology: Collect major organs and tissues, fix them in formalin, and prepare them for microscopic examination by a pathologist.
-
-
Protocol 2: Monitoring for Immunosuppression
-
Objective: To assess the impact of the STING degrader on immune function.
-
Procedure:
-
Treat a cohort of animals with the STING degrader at a therapeutically relevant dose and for a relevant duration.
-
Include a vehicle-treated control group.
-
-
Assessments:
-
Complete Blood Count (CBC) with Differential: Analyze blood for changes in the numbers of lymphocytes, neutrophils, monocytes, etc.
-
Flow Cytometry of Lymphoid Tissues: Prepare single-cell suspensions from the spleen and lymph nodes. Use fluorescently labeled antibodies to quantify major immune cell populations (e.g., CD4+ T cells, CD8+ T cells, B cells, NK cells, macrophages).
-
Ex Vivo Immune Cell Function Assays:
-
Isolate splenocytes from treated and control animals.
-
Stimulate the cells in vitro with immune activators (e.g., LPS for B cells, anti-CD3/CD28 for T cells).
-
Measure cytokine production (e.g., IL-2, IFN-γ, TNF-α) in the culture supernatant by ELISA or multiplex assay to assess the functional capacity of the immune cells.
-
-
Visualizations
Caption: Mechanism of a STING PROTAC Degrader.
Caption: Workflow for In Vivo Toxicity Assessment.
Caption: Troubleshooting Logic for Adverse Events.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STING Agonist-Induced Skin Inflammation Is Exacerbated with Prior Systemic Innate Immune Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SP2H, a Targeted Degrader of STimulator of INterferon Genes (STING), selectively inhibits STING-driven inflammation in vitro and in vivo and improves survival in Trex1-/- mice - ACR Meeting Abstracts [acrabstracts.org]
- 9. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Implications of tissue specific STING protein flux and abundance on inflammation and the development of targeted therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
Technical Support Center: Optimizing Linker Design for Enhanced STING Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working on STING (Stimulator of Interferon Genes) degradation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of linkers for STING-targeting PROTACs (Proteolysis Targeting Chimeras).
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions that may arise during your STING degradation experiments.
Q1: My STING PROTAC isn't showing any degradation of STING protein in my Western blot. What are the potential reasons and how can I troubleshoot this?
A1: Lack of STING degradation is a common challenge. Here’s a step-by-step troubleshooting guide:
-
Confirm Target Engagement: First, ensure your PROTAC's warhead binds to STING and the E3 ligase recruiter binds to its target (e.g., VHL or CRBN). This can be confirmed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Evaluate Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex between STING, the PROTAC, and the E3 ligase. This can be assessed using techniques like co-immunoprecipitation (Co-IP) or AlphaLISA®. If no ternary complex is formed, the linker may be too short, too long, or too rigid, preventing the necessary proximity and orientation of STING and the E3 ligase.
-
Optimize Linker Length and Composition: The linker is a critical determinant of PROTAC efficacy.[1][2]
-
Length: If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. Conversely, a very long linker might not bring the two proteins into close enough proximity for efficient ubiquitination. For STING, which is a membrane-associated protein, linkers with sufficient hydrophobicity may be necessary to traverse lipid bilayers.[1] Consider synthesizing a library of PROTACs with varying linker lengths (e.g., from 5 to 20 atoms) to empirically determine the optimal length.[1]
-
Composition: The composition of the linker (e.g., PEG-based vs. alkyl-based) influences solubility, cell permeability, and the conformation of the ternary complex. For membrane-bound targets like STING, more rigid alkyl/aromatic linkers might improve penetration into inflamed tissues compared to flexible PEG linkers.[1]
-
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-STING or PROTAC-E3 ligase) that do not lead to degradation, a phenomenon known as the "hook effect." Perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and to see if you are observing a hook effect.
-
Consider Cell Line-Specific Effects: The expression levels of the target E3 ligase (e.g., VHL, CRBN) can vary significantly between different cell lines, which can impact PROTAC efficiency.[3] Confirm the expression of your chosen E3 ligase in your experimental cell line by Western blot. It has been observed that some PROTACs can act as a degrader in one cell line but an inhibitor in another.[1]
-
Proteasome and Lysosome Inhibition: To confirm that the observed degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor like MG132. If your PROTAC is working as intended, you should see a rescue of STING protein levels.[4] It's also worth noting that STING can be degraded via the lysosomal pathway, so using a lysosomal inhibitor like Bafilomycin A1 can help to dissect the degradation mechanism.[5][6]
Q2: I'm observing activation of the STING pathway (e.g., increased phosphorylation of STING or downstream targets like TBK1/IRF3) but no degradation. What could be happening?
A2: This is a known phenomenon, particularly with agonist-derived PROTACs.[7][8][9]
-
Agonist-Based Warhead: If your PROTAC's warhead is derived from a STING agonist, it can activate the STING pathway upon binding. The PROTAC may be successfully binding to and activating STING, but failing to efficiently recruit the E3 ligase for subsequent degradation.
-
Inefficient Ternary Complex Formation: As mentioned in Q1, the linker may not be optimal for forming a productive ternary complex that leads to ubiquitination and degradation. The activation you are seeing is a result of the warhead's intrinsic activity, but the degradation function of the PROTAC is not working.
-
Kinetics of Activation vs. Degradation: It's possible that STING activation is a more rapid process than PROTAC-mediated degradation. Consider performing a time-course experiment to see if degradation occurs at later time points.
-
Phosphorylation-Dependent Degradation: Some STING PROTACs, like UNC9036, preferentially target activated/phosphorylated STING for degradation.[7][8][9] Therefore, initial activation may be a prerequisite for degradation.
Q3: How do I choose the right E3 ligase to recruit for STING degradation?
A3: The choice of E3 ligase is critical and can influence the tissue specificity and potential off-target effects of your PROTAC.
-
Tissue Distribution: The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). VHL is highly expressed in immune cells like macrophages and dendritic cells, making it a good choice for targeting STING in the context of inflammatory diseases.[1] CRBN has a broader expression profile, which could increase the risk of off-target effects in other tissues.[1]
-
Structural Considerations: The structure of the E3 ligase's binding pocket can influence its ability to form a stable ternary complex with STING. It has been suggested that VHL's ligase pocket may better accommodate the membrane-proximal domains of STING.[1]
Q4: What are the potential off-target effects of STING PROTACs and how can I assess them?
A4: Off-target effects are a concern for all therapeutics, including PROTACs.
-
Warhead-Related Off-Targets: The warhead of your PROTAC can bind to other proteins besides STING, leading to their unintended degradation. A proteomics-based approach (e.g., mass spectrometry) can be used to identify proteins that are degraded in a PROTAC-dependent manner.
-
E3 Ligase Recruiter-Related Off-Targets: The E3 ligase recruiter, particularly those based on thalidomide and its analogs (e.g., pomalidomide for CRBN), can have their own biological activities and lead to the degradation of other proteins. For example, pomalidomide-based PROTACs have been shown to induce the degradation of zinc-finger (ZF) proteins.[10] Rational design of the E3 ligase ligand, for instance by modifying the C5 position of pomalidomide, can reduce these off-target effects.[10]
-
Immune Suppression: Chronic degradation of STING could potentially impair the innate immune system's ability to respond to infections or cancer.[1] It is important to assess the impact of your STING degrader on antiviral and anti-tumor immune responses in relevant in vivo models.
Quantitative Data Summary
The following table summarizes quantitative data for several published STING-targeting PROTACs. This data can serve as a reference for designing and evaluating your own STING degraders.
| PROTAC Name | E3 Ligase Recruited | Linker Composition | DC50 | Dmax | Cell Line | Reference |
| SP23 | CRBN | PEG-based | 3.2 µM | - | THP-1 | [1] |
| TH35 | CRBN | Mixed PEG-alkyl | 2.1 µM | - | - | [1] |
| UNC9036 | VHL | 8 atoms | 227 nM | >80% | Caki-1 | [11] |
| AK59 | HERC4 | - | - | - | - | [1] |
| P8 | CRBN | - | - | - | THP-1 | [1] |
| dBET6 | - | - | - | - | Retinal microglia | [1] |
| ZOC6 | - | - | Concentration-dependent | - | ARPE, THP-1 | [4] |
| ST9 | CRBN | Rigid | 0.62 µM | - | - | [12] |
| SP2C | - | - | 210 nM | - | HFF-1 | [13] |
Note: "-" indicates data not specified in the cited literature.
Experimental Protocols
Below are detailed protocols for key experiments used to assess STING degradation.
Western Blot for STING Degradation
This protocol outlines the steps to measure the reduction in STING protein levels following PROTAC treatment.
Materials:
-
Cells expressing STING (e.g., THP-1, Caki-1, or HEK293T cells)
-
STING-targeting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STING, anti-pSTING, anti-TBK1, anti-pTBK1, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with your STING PROTAC at various concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 12, or 24 hours). Include a DMSO-treated well as a negative control.
-
For proteasome inhibition control, pre-treat cells with MG132 (e.g., 10 µM) for 1-2 hours before adding the PROTAC.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add SDS-PAGE loading buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-STING) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
In Vivo Ubiquitination Assay
This assay is used to determine if your STING PROTAC induces the ubiquitination of STING.
Materials:
-
HEK293T cells
-
Plasmids: HA-tagged Ubiquitin, Flag-tagged STING
-
STING-targeting PROTAC
-
Transfection reagent (e.g., Lipofectamine)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-Flag antibody or beads for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Primary antibodies: anti-HA, anti-Flag
-
Secondary antibodies
Procedure:
-
Transfection:
-
Co-transfect HEK293T cells with plasmids encoding HA-Ubiquitin and Flag-STING.
-
-
PROTAC Treatment:
-
After 24-48 hours, treat the cells with your STING PROTAC or DMSO for the desired time.
-
To observe ubiquitination, it is often necessary to inhibit the proteasome by co-treating with MG132.
-
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer.
-
Incubate the cell lysates with an anti-Flag antibody or anti-Flag beads overnight at 4°C to immunoprecipitate STING.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE loading buffer.
-
Run the samples on an SDS-PAGE gel and perform a Western blot as described above.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated STING (which will appear as a high molecular weight smear) and an anti-Flag antibody to confirm the immunoprecipitation of STING.
-
Diagrams
Below are diagrams generated using Graphviz to illustrate key concepts and workflows.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of STING degradation by a PROTAC.
Caption: Troubleshooting workflow for failed STING degradation.
References
- 1. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. ESCRT-dependent STING degradation inhibits steady-state and cGAMP-induced signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trafficking-mediated STING degradation requires sorting to acidified endolysosomes and can be therapeutically targeted to enhance anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OP0210 TARGETED DEGRADATION OF STIMULATOR OF INTERFERON GENES (STING) INHIBITS THE ELEVATED ENDOGENOUS EXPRESSION OF INFLAMMATORY GENES IN FIBROBLASTS FROM PATIENTS WITH AICARDI-GOUTIÉRES SYNDROME (AGS) AND STING-ASSOCIATED VASCULOPATHY WITH ONSET IN INF… | Annals of the Rheumatic Diseases [ard.bmj.com]
Technical Support Center: Addressing Resistance to PROTAC-Mediated Degradation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to Proteolysis-Targeting Chimeras (PROTACs) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to PROTACs?
A1: Acquired resistance to PROTACs typically arises from genetic or adaptive changes within the cancer cells following prolonged treatment.[1] The most commonly observed mechanisms include:
-
Alterations in the E3 Ligase Machinery: This is a predominant cause of resistance. It can involve mutations, deletions, or downregulation of the specific E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that the PROTAC recruits.[1][2][3][4] Resistance can also stem from genomic alterations in other core components of the E3 ligase complex, such as CUL2 for VHL-based PROTACs.[1][5]
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly MDR1 (P-glycoprotein), can actively pump PROTAC molecules out of the cell, reducing their intracellular concentration and efficacy.[6][7][8][9] This is a mechanism for both intrinsic and acquired resistance.[6][7][8][9]
-
Target Protein Modifications: While less common than E3 ligase alterations, mutations in the target protein of interest (POI) can emerge that prevent the PROTAC from binding effectively.[5][10]
-
Activation of Compensatory Signaling Pathways: Cancer cells can adapt by upregulating parallel or downstream signaling pathways to bypass their dependency on the targeted protein, rendering its degradation ineffective.[11][12][13]
-
Increased Target Protein Synthesis: An elevated rate of synthesis of the target protein can overwhelm the degradation capacity induced by the PROTAC, leading to a net-zero or reduced effect.
Q2: My PROTAC works initially but then loses effectiveness. Why?
A2: This is a classic sign of acquired resistance. Initially, the PROTAC effectively degrades the target protein, leading to a therapeutic effect. However, over time, a subset of cancer cells may develop resistance through mechanisms like the downregulation of the recruited E3 ligase (e.g., CRBN) or the upregulation of drug efflux pumps like MDR1.[1][3][6] The selection pressure from the PROTAC allows these resistant cells to proliferate and eventually dominate the population.
Q3: Can a PROTAC overcome resistance to a traditional small molecule inhibitor?
A3: Yes, this is a key advantage of PROTAC technology. Traditional inhibitors fail when mutations in the target's active site prevent drug binding.[10][14] Since a PROTAC only needs to bind to its target—not necessarily inhibit it—it can often degrade mutated proteins that are resistant to conventional inhibitors.[5][15] PROTACs are also effective against resistance caused by target protein overexpression, as they catalytically eliminate the protein rather than just occupying its active site.[5]
Q4: What is the "hook effect" and could it be mistaken for resistance?
A4: The "hook effect" is a phenomenon where the efficacy of a PROTAC decreases at very high concentrations.[16][17] This occurs because the high concentration of the PROTAC leads to the formation of separate binary complexes (PROTAC-Target and PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase).[17] This can be mistaken for resistance if not properly evaluated. It is crucial to perform a full dose-response curve to distinguish the hook effect from true biological resistance.
Q5: Are some E3 ligases more prone to causing resistance than others?
A5: The likelihood of resistance can be influenced by the essentiality of the recruited E3 ligase. For example, CRBN is a non-essential gene in many cell lines, so its loss is a common resistance mechanism for CRBN-based PROTACs.[4] In contrast, VHL is often an essential gene, making its complete loss less favorable for the cell. Resistance to VHL-based PROTACs is more frequently associated with mutations in other components of the ligase complex, such as CUL2.[4]
Troubleshooting Guides
Guide 1: No or Poor Initial Degradation Observed
Problem: The PROTAC fails to induce significant degradation of the target protein upon initial treatment.
Possible Causes:
-
Poor cell permeability of the PROTAC.
-
Insufficient expression of the required E3 ligase in the cell model.
-
Rapid efflux of the PROTAC from the cell (intrinsic resistance).[6]
-
High rate of target protein synthesis.
Experimental Workflow & Interpretation:
Figure 1. Logical workflow for troubleshooting lack of initial PROTAC efficacy.
Guide 2: Acquired Resistance After Prolonged Treatment
Problem: A PROTAC that was initially effective loses its ability to degrade the target protein and inhibit cell growth after continuous exposure.
Possible Causes:
Experimental Workflow & Interpretation:
| Step | Experiment | Purpose | Positive Result Interpretation | Recommended Next Step |
| 1 | Compare Protein Levels | Check E3 ligase (e.g., CRBN, VHL, CUL2) levels between parental (sensitive) and resistant cells via Western Blot. | Significant decrease in E3 ligase component in resistant cells. | Confirm with qPCR; sequence the gene for mutations. Consider switching to a PROTAC that uses a different E3 ligase.[2] |
| 2 | Test Cross-Resistance | Treat resistant cells with a PROTAC that targets the same protein but uses a different E3 ligase (e.g., switch from a CRBN- to a VHL-based PROTAC). | Resistant cells are sensitive to the new PROTAC. | Confirms resistance is specific to the originally recruited E3 ligase pathway.[2] |
| 3 | Efflux Pump Activity Assay | Co-treat resistant cells with the PROTAC and a known MDR1 inhibitor (e.g., zosuquidar, lapatinib).[6][21] Measure target degradation. | Co-treatment restores PROTAC-mediated degradation. | Confirms resistance is mediated by MDR1 efflux. Consider combination therapy with an MDR1 inhibitor.[6][7] |
| 4 | Phospho-Proteomics/RNA-Seq | Compare the proteomic and transcriptomic profiles of parental vs. resistant cells. | Upregulation of proteins in a parallel survival pathway (e.g., PI3K/Akt, MAPK).[11] | Indicates activation of a compensatory pathway. Explore combination therapy targeting a node in the bypass pathway. |
Data Summary: Examples of Acquired Resistance
| Cell Line | PROTAC Type | Resistance Mechanism | Fold Increase in IC50 | Reference |
| OVCAR8 | VHL-based (ARV-771) | Mutation in CUL2 | >40x | [5] |
| OVCAR8 | CRBN-based (ARV-825) | Deletion of CRBN gene | >40x | [1][5] |
| LS174t | CRBN-based (dBET1) | Downregulation of CRBN | Not specified, but degradation abolished | [3] |
| Various | BET/CDK9 PROTACs | Upregulation of MDR1 | Not specified, but re-sensitized by MDR1 inhibitors | [6] |
Signaling Pathways and Mechanisms of Resistance
PROTAC Mechanism of Action and Points of Failure
The diagram below illustrates the catalytic cycle of a PROTAC and highlights the key nodes where resistance can develop.
Figure 2. The PROTAC cycle with key points of failure leading to resistance.
Compensatory Pathway Activation
Resistance can occur even with successful target degradation if the cell activates a bypass pathway.
Figure 3. Activation of a compensatory signaling pathway to bypass PROTAC efficacy.
Key Experimental Protocols
1. Western Blot for Protein Degradation
-
Objective: To quantify the reduction in target protein levels post-PROTAC treatment.
-
Methodology:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (and vehicle control) for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies against the target protein, the E3 ligase, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and imaging system. Quantify band density using software like ImageJ.
-
2. Real-Time Quantitative PCR (qPCR) for Gene Expression
-
Objective: To determine if changes in protein levels are due to altered mRNA expression.[22]
-
Methodology:
-
Treat cells as described for the Western Blot.
-
Isolate total RNA using a commercial kit (e.g., RNeasy Kit).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with primers specific to the target gene, E3 ligase gene, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze data using the ΔΔCt method to determine relative fold changes in gene expression.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Objective: To provide evidence of the formation of the Target-PROTAC-E3 Ligase ternary complex.
-
Methodology:
-
Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-2 hours) to capture the complex before degradation.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the lysate with an antibody against the target protein or the E3 ligase overnight.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes and analyze by Western Blot, probing for the target protein, the E3 ligase, and other complex components. An increased signal for the E3 ligase in the target protein pulldown (or vice-versa) in the PROTAC-treated sample indicates complex formation.
-
4. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To measure the cytotoxic or cytostatic effect of the PROTAC and assess resistance.
-
Methodology:
-
Seed cells in 96-well plates.
-
Treat with a serial dilution of the PROTAC. For resistance studies, include parental and resistant cell lines.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Add the viability reagent (e.g., CellTiter-Glo®), which measures ATP levels as an indicator of metabolically active cells.
-
Measure luminescence using a plate reader.
-
Normalize data to vehicle-treated controls and plot dose-response curves to determine IC50/GI50 values.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. kuickresearch.com [kuickresearch.com]
- 11. Dysregulated Signalling Pathways Driving Anticancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlating cellular ternary complex formation with degradation kinetics - American Chemical Society [acs.digitellinc.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target protein degradation with CRBN-based PROTACs
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing off-target protein degradation when working with Cereblon (CRBN)-based Proteolysis Targeting Chimeras (PROTACs). It includes frequently asked questions, detailed troubleshooting protocols, and key experimental methodologies.
Introduction to Off-Target Effects
CRBN is the most commonly recruited E3 ligase for PROTAC design.[1] However, the ligands used to recruit CRBN, often derived from immunomodulatory drugs (IMiDs) like pomalidomide and thalidomide, can independently induce the degradation of endogenous proteins known as "neosubstrates."[1][2][3] This phenomenon is a primary source of off-target effects. Pomalidomide, a widely used E3 ligase recruiter, can independently degrade zinc-finger (ZF) proteins, which have vital roles in health and disease.[4][5] This off-target degradation can hamper the therapeutic applicability of these PROTACs.[4][5] This guide will help you identify, understand, and mitigate these unintended degradation events.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target degradation with CRBN-based PROTACs?
A1: There are two main causes:
-
Neosubstrate Degradation: The CRBN E3 ligase ligand itself (e.g., pomalidomide) can form a novel interface on CRBN that recruits and degrades endogenous proteins, most notably zinc-finger transcription factors like IKZF1, IKZF3, and SALL4.[1][4] This occurs independently of the PROTAC's intended target.[4][5]
-
Lack of Ternary Complex Cooperativity: A PROTAC's selectivity is not solely determined by its binding affinity to the target protein. It heavily relies on the formation of a stable and productive ternary complex (Target-PROTAC-CRBN).[6] If the PROTAC forms unstable or non-productive complexes with other proteins it binds to (even weakly), it can lead to their degradation.[6]
Q2: How can I rationally design a CRBN-based PROTAC to minimize off-target effects from the start?
A2: Strategic design is critical. Key considerations include:
-
CRBN Ligand Modification: The phthalimide ring of pomalidomide can be modified to reduce neosubstrate degradation.[] Research has shown that adding modifications of an appropriate size at the C5 position of the pomalidomide ring can reduce off-target ZF protein degradation.[4][5][8]
-
Linker Optimization: The linker connecting the target binder and the CRBN ligand is crucial for selectivity.[9][10] Its length, rigidity, and attachment points dictate the geometry of the ternary complex.[10][11] An optimized linker can promote favorable protein-protein interactions between the target and CRBN, enhancing selectivity for the on-target.[12]
-
Attachment Point Selection: The choice of where the linker connects to the CRBN ligand significantly impacts neosubstrate degradation and compound stability.[1] Attaching the linker to the C5 position of the phthalimide ring is a recommended strategy to minimize off-target effects.[]
Q3: What is "ternary complex cooperativity" and why is it important for selectivity?
A3: Cooperativity (alpha, α) is a measure of how the binding of the PROTAC to one protein (e.g., the target) influences its binding to the second protein (CRBN), and vice-versa.
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-Target) increases the affinity for CRBN. This is highly desirable as it stabilizes the specific on-target ternary complex, leading to more efficient and selective degradation.[13][14]
-
Negative Cooperativity (α < 1): The proteins hinder each other's binding in the complex, leading to instability and poor degradation.[14] High cooperativity can overcome weak binary binding affinities and drive selective degradation of the intended target over other proteins the PROTAC may bind to.[6][13]
Q4: What is the "hook effect" and how can I avoid it in my experiments?
A4: The hook effect is observed at high PROTAC concentrations where an excess of binary complexes (Target-PROTAC and PROTAC-CRBN) forms, outcompeting the formation of the productive ternary complex.[15] This leads to a paradoxical decrease in protein degradation at high doses. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation and to avoid using excessively high concentrations in your assays.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: My global proteomics data shows degradation of known CRBN neosubstrates (e.g., IKZF1, ZFP91) in addition to my target.
-
Possible Cause: Your CRBN ligand is inducing neosubstrate degradation. This is a common liability of IMiD-based PROTACs.[4][16]
-
Troubleshooting Steps:
-
Synthesize a Control PROTAC: Create a negative control where the CRBN ligand is chemically modified to abolish binding to CRBN (e.g., an epimerized or methylated version). This control should not degrade the target or the neosubstrates and confirms the degradation is CRBN-dependent.[17]
-
Re-engineer the CRBN Ligand: Modify the pomalidomide moiety. Studies have shown that substitutions at the C5 position of the phthalimide ring can abrogate binding to neosubstrates while maintaining affinity for CRBN.[4][5][8]
-
Change the Linker Attachment Point: The linker exit vector from the CRBN ligand influences neosubstrate recognition.[1] If possible, synthesize isomers with different attachment points, prioritizing the C5 position.[]
-
Problem 2: My PROTAC degrades the target protein, but also degrades other, unexpected off-target proteins.
-
Possible Cause: Your PROTAC may be forming stable, cooperative ternary complexes with unintended proteins. Selectivity is driven by productive protein-protein interactions between the E3 ligase and the target, not just the warhead's binding profile.[6]
-
Troubleshooting Steps:
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Isothermal Titration Calorimetry (ITC) to measure the binding affinities and cooperativity of your PROTAC with both the on-target and key off-target proteins in the presence of CRBN.[15][18] A lack of positive cooperativity with the off-target can explain why it's not degraded despite being bound.
-
Optimize the Linker: The linker is the primary tool for tuning ternary complex geometry.[] Systematically vary the linker length and composition (e.g., using PEG vs. alkyl chains) to alter the induced interface between CRBN and the protein.[9][10] This can disrupt interactions with the off-target while stabilizing the on-target complex.
-
Switch E3 Ligase: If optimizing the CRBN-based PROTAC fails, consider designing a new PROTAC that recruits a different E3 ligase, such as VHL. Different E3 ligases have distinct surface topographies, which will lead to entirely different induced protein-protein interactions and a different selectivity profile.[6]
-
Problem 3: My PROTAC shows high binding affinity to my target but poor degradation potency (high DC50).
-
Possible Cause: Strong binary affinity does not guarantee degradation. The issue likely lies in inefficient ternary complex formation or a non-productive complex geometry.
-
Troubleshooting Steps:
-
Run a Cellular Ternary Complex Assay: Use an in-cell assay like NanoBRET to confirm that your PROTAC is forming a ternary complex in a live-cell environment.[8][20][21] Failure to observe a signal indicates a potential permeability issue or an inability to form the complex intracellularly.
-
Analyze Ternary Complex Stability: Use biophysical methods (SPR, ITC) to quantify the cooperativity of the ternary complex.[15][18] The complex may be forming but could be unstable (low or negative cooperativity), which is insufficient to trigger efficient ubiquitination.[13][14]
-
Structural Modeling/Biology: If possible, obtain a crystal structure of the ternary complex or use computational modeling.[22] This can reveal steric clashes or a lack of favorable protein-protein contacts that prevent efficient ubiquitination. The linker may need to be redesigned to achieve a more productive orientation.[23]
-
Visual Summaries of Key Workflows
Mechanism of Action and Off-Target Pathways
Caption: On-target vs. off-target pathways for CRBN-based PROTACs.
Troubleshooting Workflow for Off-Target Degradation
Caption: A decision tree for troubleshooting off-target degradation.
Quantitative Data Summary
The stability and selectivity of a PROTAC are governed by the biophysical properties of the ternary complex. Below is a table summarizing representative data for two hypothetical PROTACs designed to degrade Target X, where PROTAC-B has been optimized for selectivity.
| Parameter | Assay | PROTAC-A (Non-Optimized) | PROTAC-B (Optimized) | Interpretation |
| Target X Binding | SPR | KD = 50 nM | KD = 75 nM | Binary affinity is not the sole driver of potency. |
| CRBN Binding | SPR | KD = 1.5 µM | KD = 1.8 µM | Similar weak affinity for the E3 ligase. |
| Ternary Complex Cooperativity (α) with Target X | ITC | α = 2 | α = 25 | PROTAC-B forms a much more stable on-target complex.[13] |
| Ternary Complex Cooperativity (α) with Off-Target Y | ITC | α = 1.5 | α = 0.8 | PROTAC-B destabilizes the off-target complex. |
| Target X Degradation | Western Blot | DC50 = 200 nM | DC50 = 25 nM | Higher cooperativity leads to greater potency. |
| Off-Target Y Degradation | Proteomics | 60% degradation @ 1µM | <5% degradation @ 1µM | Improved selectivity is achieved. |
| IKZF1 (Neosubstrate) Degradation | Proteomics | 85% degradation @ 1µM | 10% degradation @ 1µM | CRBN ligand modification in PROTAC-B reduced neosubstrate effects. |
Key Experimental Protocols
Global Proteomics Analysis for Selectivity Profiling
Objective: To identify all proteins degraded by a PROTAC in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, or a disease-relevant cell line) and treat with the PROTAC at various concentrations (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 6, 12, or 24 hours).[17]
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a buffer containing protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.
-
Protein Digestion: Reduce proteins with DTT, alkylate with iodoacetamide, and digest overnight with trypsin.
-
Peptide Labeling (TMT/iTRAQ): Label the resulting peptides from each condition with isobaric tags (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification.[24]
-
Mass Spectrometry (LC-MS/MS): Combine the labeled peptide samples and analyze using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[24]
-
Data Analysis: Process the raw MS data using a software suite (e.g., Proteome Discoverer, MaxQuant). Identify peptides and quantify the relative abundance of proteins across the different treatment conditions. Proteins that show a significant, dose-dependent decrease in abundance are potential degradation targets.[24]
In-Cell Ternary Complex Formation using NanoBRET™
Objective: To confirm and quantify PROTAC-induced ternary complex formation inside living cells.
Methodology:
-
Construct Preparation: Create expression vectors for the target protein fused to a HaloTag® (HT) and CRBN fused to NanoLuc® (NLuc) luciferase.[8]
-
Transfection: Co-transfect cells (e.g., HEK293T) with both the HT-Target and NLuc-CRBN constructs.
-
Cell Plating and Ligand Addition: Plate the transfected cells into a 96-well plate. Add the NanoBRET™ 618 Ligand (the HaloTag® substrate) to all wells. Then, add the PROTAC in a serial dilution.
-
BRET Measurement: Add the NanoLuc® substrate (furimazine) to all wells to initiate the luminescence reaction. Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET analysis.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A dose-dependent increase in the BRET ratio indicates PROTAC-mediated formation of the NLuc-CRBN : PROTAC : HT-Target ternary complex.[8] This assay can provide cellular apparent affinity values (EC50) for complex formation.[21]
Biophysical Measurement of Ternary Complex Cooperativity via SPR
Objective: To quantify the binding affinities of binary and ternary complexes and calculate cooperativity.
Methodology:
-
Immobilization: Immobilize biotinylated CRBN onto a streptavidin-coated Surface Plasmon Resonance (SPR) sensor chip.
-
Binary Affinity (PROTAC to CRBN): Flow serial dilutions of the PROTAC over the CRBN-coated surface to measure the KD of the PROTAC::CRBN interaction.
-
Binary Affinity (PROTAC to Target): In a separate experiment, immobilize the target protein and flow the PROTAC over to measure the KD of the PROTAC::Target interaction. (This can be challenging if the target is difficult to immobilize; alternative orientations are possible).
-
Ternary Complex Formation: To measure the ternary complex, pre-incubate a fixed, saturating concentration of the target protein with a serial dilution of the PROTAC. Flow these mixtures over the immobilized CRBN.[15] The resulting binding signal represents the formation of the Target::PROTAC::CRBN complex.
-
Data Analysis and Cooperativity Calculation: Fit the sensorgram data to appropriate binding models to determine the KD for each interaction. Calculate the cooperativity factor (α) using the formula:
References
- 1. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. resources.bio-techne.com [resources.bio-techne.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. researchgate.net [researchgate.net]
- 12. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 16. A double-edged sword of neo-substrate degradation in PROTACs. | Read by QxMD [read.qxmd.com]
- 17. escholarship.org [escholarship.org]
- 18. Ternary complex formation - Profacgen [profacgen.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 22. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Optimization of the PROTAC linker region of the proteasome substrate receptor hRpn13 rationalized by structural modeling with molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chempro-innovations.com [chempro-innovations.com]
Validation & Comparative
Validating STING Protein Knockdown: A Comparative Guide to PROTAC Degrader-1 and Other Gene Silencing Technologies
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins has emerged as a powerful therapeutic strategy. This guide provides a comprehensive comparison of STING (Stimulator of Interferon Genes) protein knockdown using PROTAC Degrader-1 against traditional gene silencing methods like siRNA and CRISPR-Cas9. We present supporting experimental data, detailed protocols, and visual workflows to assist researchers in selecting the most appropriate technique for their needs.
Introduction to STING and Targeted Protein Degradation
STING is a pivotal signaling molecule in the innate immune system. Its activation triggers inflammatory responses, which, when dysregulated, can contribute to various autoimmune diseases. Consequently, targeted modulation of STING levels is of significant therapeutic interest.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins. PROTAC STING Degrader-1 is one such molecule designed to selectively eliminate the STING protein.
Performance Comparison of STING Knockdown Methods
This section compares the efficacy, specificity, and mechanism of action of PROTAC Degrader-1 with siRNA and CRISPR-Cas9 for STING protein knockdown. While direct head-to-head studies under identical experimental conditions are limited, this guide synthesizes available data to provide a comparative overview.
Quantitative Data Summary
The following tables summarize the key performance metrics for each STING knockdown method based on available literature.
Table 1: Efficacy of STING Knockdown Methods
| Method | Key Efficacy Metric | Reported Value | Cell Line(s) | Reference |
| PROTAC Degrader-1 | DC50 (Half-maximal Degradation Concentration) | 3.2 µM | THP-1 | [1][2] |
| Time to Max. Degradation | 48 hours | THP-1 | [3] | |
| siRNA | % Knockdown (mRNA) | ~80% | RAW264.7 | [4] |
| CRISPR-Cas9 | Knockout Efficiency | >80% | HFFs | [5] |
Table 2: Specificity and Off-Target Effects
| Method | Reported Specificity / Off-Target Effects | Reference |
| PROTAC Degrader-1 | No degradation of other tested inflammation-related proteins (e.g., JAK2, STAT3, PI3K, AKT, TLR4).[3] Comprehensive proteomic off-target analysis is not yet publicly available. Pomalidomide-based PROTACs can have off-target effects on zinc-finger proteins.[5] | [3][5] |
| siRNA | Can have off-target effects due to partial complementarity with unintended mRNAs. | [6] |
| CRISPR-Cas9 | Can have off-target genomic edits. Validation of off-target effects is crucial. | [7] |
Mechanism of Action and Experimental Workflows
The distinct mechanisms of each knockdown technology are visualized below, followed by typical experimental workflows for their validation.
Signaling Pathways and Mechanisms
Caption: The cGAS-STING signaling pathway.
Caption: Mechanism of action of PROTAC Degrader-1.
Experimental Workflow for Validation
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Different STING PROTAC Designs
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancer, making STING a compelling therapeutic target.[3][4][5] Proteolysis-targeting chimeras (PROTACs) have emerged as a novel and powerful therapeutic modality to target STING.[3][4][5][6] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to eliminate the target protein entirely by hijacking the cell's ubiquitin-proteasome system.[6][7] This guide provides a comparative analysis of different STING PROTAC designs, supported by experimental data and detailed methodologies.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a danger signal associated with viral or bacterial infections and cellular damage.[2] Cytosolic dsDNA is recognized by cyclic GMP-AMP synthase (cGAS), which then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][8] cGAMP binds to and activates STING, an endoplasmic reticulum (ER)-resident protein.[1][9] This activation triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[1][10] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other inflammatory cytokines, orchestrating an innate immune response.[1][2]
Mechanism of Action of STING PROTACs
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein (STING), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6] This design allows the PROTAC to act as a bridge, bringing the STING protein into close proximity with an E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to STING. The polyubiquitinated STING is then recognized and degraded by the proteasome, effectively removing the protein from the cell.[7] A key advantage of PROTACs is their catalytic nature; a single PROTAC molecule can induce the degradation of multiple target protein molecules.[7]
Comparative Analysis of STING PROTAC Designs
The efficacy of a STING PROTAC is influenced by the choice of the STING-binding ligand (warhead), the recruited E3 ligase, and the nature of the linker.[3][4][5] Several STING PROTACs have been developed, each with distinct characteristics and degradation efficiencies.
| PROTAC Name | STING Ligand (Warhead) | E3 Ligase Recruited | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| SP23 | C-170 (inhibitor) | Cereblon (CRBN) | THP-1 | 3.2 | >75 | [6] |
| TH35 | cGAS-STING inhibitor | Cereblon (CRBN) | THP-1 / Murine cells | Not specified | Potent degradation | [6] |
| 2h | Non-nitrated covalent warhead | Various E3 ligases | Not specified | 3.23 | Sustained for 72h | [6] |
| UNC9036 | di-ABZI (agonist) | von Hippel-Lindau (VHL) | Caki-1 | 0.227 | Not specified | [11] |
| ST9 | STING ligand | Cereblon (CRBN) | THP-1 | 0.62 | High | [12][13] |
| STING Degrader-2 | Covalent STING ligand | von Hippel-Lindau (VHL) | Not specified | 0.53 | Not specified | [12] |
| UNC8899 | STING inhibitor | von Hippel-Lindau (VHL) | Not specified | 0.924 | Not specified | [12] |
Key Design Considerations:
-
STING Ligand (Warhead): Both STING inhibitors (e.g., C-170 in SP23) and agonists (e.g., di-ABZI in UNC9036) have been successfully used as warheads.[6][11] Agonist-derived PROTACs may transiently activate STING before degradation, which could be beneficial or detrimental depending on the therapeutic context.[11]
-
E3 Ligase: The choice of E3 ligase is crucial. Cereblon (CRBN) and von Hippel-Lindau (VHL) are the most commonly recruited E3 ligases.[6][11] The expression levels of the E3 ligase in the target cells can significantly impact PROTAC efficacy. For instance, VHL is highly expressed in immune cells, making VHL-recruiting PROTACs potentially more selective for inflammatory diseases.[6]
-
Linker: The length, composition, and attachment points of the linker are critical for the formation of a stable and productive ternary complex between STING and the E3 ligase.[6][14]
Experimental Protocols for Evaluating STING PROTACs
A series of in vitro experiments are typically performed to characterize the efficacy and mechanism of action of novel STING PROTACs.
Experimental Workflow
Detailed Methodologies
-
Cell Culture and PROTAC Treatment:
-
Cell Lines: Human monocytic THP-1 cells are commonly used as they endogenously express all components of the cGAS-STING pathway. Other cell lines, such as renal cell carcinoma Caki-1 cells, are also utilized.[11]
-
Treatment: Cells are treated with varying concentrations of the STING PROTAC for different time points (e.g., 4, 8, 12, 24 hours) to determine the dose-response and time-course of STING degradation.
-
-
Western Blotting for STING Degradation:
-
Purpose: To quantify the amount of STING protein remaining after PROTAC treatment.
-
Protocol:
-
After treatment, cells are lysed to extract total protein.
-
Protein concentration is determined using a BCA assay to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for STING. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.
-
-
Data Analysis: The percentage of remaining STING protein is calculated relative to the vehicle-treated control. This data is used to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[15][16]
-
-
Quantitative PCR (qPCR) for Downstream Signaling:
-
Purpose: To assess the functional consequences of STING degradation by measuring the expression of downstream target genes, such as type I interferons (e.g., IFNB1).
-
Protocol:
-
Cells are treated with the PROTAC and then stimulated with a STING agonist (e.g., cGAMP) to activate the pathway.
-
Total RNA is extracted from the cells and reverse-transcribed into cDNA.
-
qPCR is performed using primers specific for the target genes.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
-
Cell Viability and Cytotoxicity Assays:
-
Purpose: To evaluate the potential toxic effects of the STING PROTACs on the cells.
-
Methods:
-
MTT Assay: Measures cell metabolic activity as an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.
-
-
Conclusion and Future Directions
STING-targeting PROTACs represent a promising therapeutic strategy for a range of inflammatory diseases and cancers.[3][4][5] The modular nature of PROTACs allows for the fine-tuning of their properties by optimizing the STING ligand, E3 ligase recruiter, and linker.[6] Current research highlights the successful degradation of STING using PROTACs that recruit either CRBN or VHL E3 ligases, with some designs achieving nanomolar efficacy.
Future research will likely focus on:
-
Improving Selectivity: Designing PROTACs that selectively degrade STING in pathological conditions while sparing its homeostatic functions.[3]
-
Enhancing Bioavailability: Overcoming the pharmacokinetic challenges associated with the relatively large size of PROTAC molecules to improve oral bioavailability and tissue penetration.[6]
-
Exploring New E3 Ligases: Expanding the repertoire of E3 ligases that can be hijacked for STING degradation to potentially improve efficacy and reduce off-target effects.[8]
-
In Vivo Efficacy and Safety: Comprehensive in vivo studies are needed to validate the therapeutic potential and long-term safety of STING-targeting PROTACs.[6]
The continued development and optimization of STING PROTACs hold significant promise for delivering novel and effective treatments for a variety of diseases driven by aberrant STING signaling.
References
- 1. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 3. Frontiers | STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 10. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Discovery of novel rigid STING PROTAC degraders as potential therapeutics for acute kidney injury PMID: 40138992 | MCE [medchemexpress.cn]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Head-to-Head In Vivo Comparison of STING Degraders: A Guide for Researchers
In the rapidly evolving landscape of innate immunity research, the stimulator of interferon genes (STING) pathway has emerged as a critical regulator of inflammatory responses. Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers, making STING a prime target for therapeutic intervention. While traditional inhibitors have shown promise, a new class of molecules known as STING degraders is gaining significant attention. These molecules, often designed as proteolysis-targeting chimeras (PROTACs), offer an alternative therapeutic strategy by inducing the selective degradation of the STING protein. This guide provides a head-to-head comparison of the in vivo performance of two prominent STING degraders, TH35 and SP23, based on currently available preclinical data.
In Vivo Performance of STING Degraders
Direct head-to-head in vivo comparison studies of STING degraders are not yet published. The following tables summarize the in vivo data for TH35 and SP23 from separate studies in different mouse models of inflammatory disease.
TH35 in a DSS-Induced Ulcerative Colitis Model
TH35 is a cereblon (CRBN)-recruiting PROTAC designed to degrade STING. Its efficacy was evaluated in a dextran sulfate sodium (DSS)-induced mouse model of ulcerative colitis, a condition where STING activation is implicated in the inflammatory pathology.
| Parameter | Vehicle Control | DSS Model | DSS + TH35 (10 mg/kg) | DSS + TH35 (20 mg/kg) |
| Body Weight Change (%) | ~ +5% | ~ -15% | ~ -8% | ~ -5%** |
| Disease Activity Index (DAI) | 0 | 3.5 | 2.0 | 1.5 |
| Colon Length (cm) | ~ 8.5 | ~ 6.0 | ~ 7.0* | ~ 7.5 |
| Histological Score | 0 | 8.5 | 4.5 | 3.0** |
| STING Protein Level in Colon | 100% | >200% | ~100% | ~75% |
| p-TBK1 Protein Level in Colon | Baseline | Significantly Increased | Reduced* | Significantly Reduced |
| p-IRF3 Protein Level in Colon | Baseline | Significantly Increased | Reduced | Significantly Reduced** |
| IL-6 in Colon (pg/mg) | ~ 20 | ~ 120 | ~ 70 | ~ 40 |
| TNF-α in Colon (pg/mg) | ~ 15 | ~ 100 | ~ 60* | ~ 35 |
*p < 0.05, **p < 0.01 compared to DSS model group. Data are approximated from published graphical representations.
SP23 in a Cisplatin-Induced Acute Kidney Injury Model
SP23 is another CRBN-recruiting PROTAC that induces STING degradation. Its therapeutic potential was investigated in a mouse model of cisplatin-induced acute kidney injury (AKI), where STING signaling contributes to renal inflammation and damage.[1]
| Parameter | Vehicle Control | Cisplatin Model | Cisplatin + SP23 (30 mg/kg) | Cisplatin + SP23 (60 mg/kg) |
| Survival Rate (%) | 100% | 50% | 89% | 100% |
| Blood Urea Nitrogen (BUN) (mg/dL) | ~ 25 | ~ 150 | ~ 80 | ~ 50** |
| Serum Creatinine (mg/dL) | ~ 0.2 | ~ 1.5 | ~ 0.8 | ~ 0.4 |
| Kidney/Body Weight Ratio | ~ 0.012 | ~ 0.025 | ~ 0.018* | ~ 0.015 |
| Renal Histological Damage Score | 0 | 3.5 | 1.8 | 1.0** |
| STING Protein Level in Kidney | 100% | Significantly Increased | Reduced | Significantly Reduced |
| p-TBK1 Protein Level in Kidney | Baseline | Significantly Increased | Reduced* | Significantly Reduced |
| IL-6 in Kidney (pg/mg) | ~ 10 | ~ 60 | ~ 30 | ~ 15** |
| TNF-α in Kidney (pg/mg) | ~ 8 | ~ 50 | ~ 25 | ~ 12** |
*p < 0.05, **p < 0.01 compared to Cisplatin model group. Data are approximated from published graphical representations.[1]
SP23 in a DSS-Induced Ulcerative Colitis Model
To allow for a more direct comparison with TH35, the efficacy of SP23 was also evaluated in a DSS-induced colitis mouse model.[2][3]
| Parameter | Vehicle Control | DSS Model | DSS + SP23 (10 mg/kg) | DSS + SP23 (30 mg/kg) |
| Body Weight Change (%) | ~ +4% | ~ -18% | ~ -10% | ~ -6%** |
| Disease Activity Index (DAI) | 0 | 3.8 | 2.2 | 1.6 |
| Colon Length (cm) | ~ 8.2 | ~ 5.8 | ~ 6.8* | ~ 7.3 |
| Histological Score | 0 | 9.0 | 5.0 | 3.5** |
| STING Protein Level in Colon | 100% | >200% | ~110% | ~80% |
| IL-1β in Colon (pg/mg) | ~ 12 | ~ 80 | ~ 45* | ~ 25 |
| TNF-α in Colon (pg/mg) | ~ 18 | ~ 110 | ~ 65* | ~ 40** |
*p < 0.05, **p < 0.01 compared to DSS model group. Data are approximated from published graphical representations.[2][3]
Signaling Pathways and Experimental Workflows
To better understand the mechanism of action and the experimental context, the following diagrams illustrate the STING signaling pathway targeted by PROTACs and a typical in vivo experimental workflow.
References
- 1. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTAC based STING degrader attenuates acute colitis by inhibiting macrophage M1 polarization and intestinal epithelial cells pyroptosis mediated by STING-NLRP3 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Validating the Selectivity of PROTAC STING Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC STING Degrader-1 with alternative STING-targeting compounds, supported by experimental data and detailed methodologies. The focus is on validating the selectivity of this compound, a critical aspect for its potential as a therapeutic agent.
Unveiling the Selectivity of this compound
This compound is a heterobifunctional molecule designed to selectively eliminate the STING (Stimulator of Interferon Genes) protein, a key mediator of innate immunity. It achieves this by hijacking the cell's natural protein disposal system. Comprised of a ligand that binds to the STING protein and another that recruits the Cereblon (CRBN) E3 ubiquitin ligase, this compound brings STING in close proximity to the cellular machinery responsible for tagging proteins for degradation. This targeted degradation approach offers a powerful alternative to traditional inhibition, potentially leading to a more profound and sustained suppression of the STING signaling pathway.
Initial studies have demonstrated the high selectivity of this compound. In human monocytic THP-1 cells, it has been shown to effectively degrade STING without affecting the levels of other key signaling proteins such as JAK2, STAT3, PI3K, AKT, and TLR4, highlighting its specific mode of action.[1][2]
Comparative Analysis of STING Degraders and Inhibitors
The landscape of STING-targeting therapeutics is evolving rapidly. Besides this compound, several other degraders and inhibitors have been developed, each with distinct characteristics. The following tables provide a quantitative comparison of their performance.
| PROTAC/Degrader | Mechanism of Action | E3 Ligase Recruited | DC50 (Degradation Concentration 50) | Cell Line | Reference |
| This compound (SP23) | STING Degradation | CRBN | 3.2 µM | THP-1 | [2][3][4] |
| Compound 2h (An et al.) | STING Degradation | Not Specified | 3.23 µM | Not Specified | [4] |
| SD02 | STING Degradation | Not Specified | 0.53 µM | Not Specified | |
| PROTAC STING degrader-3 | STING Degradation | CRBN | 0.62 µM | Not Specified | |
| UNC9036 | STING Degradation | VHL | 227 nM | Not Specified | |
| STING Degrader-2 | Mutant STING Degradation | Not Specified | 0.31 µM (S154 mutant), 0.76 µM (M155 mutant) | Not Specified | |
| AK59 | STING Degradation (Molecular Glue) | HERC4 | Not Specified | THP-1 |
| STING Inhibitor | Mechanism of Action | IC50 (Inhibitory Concentration 50) | Assay Condition | Reference |
| H-151 | Covalent Inhibition | ~1 µM | cGAMP-induced IFN-β production in THP-1 cells | |
| C-176 | Covalent Inhibition | ~4.5 µM | cGAMP-induced IFN-β production in THP-1 cells | |
| SN-011 | Competitive Inhibition | 1.1 µM | cGAMP-induced IFN-β production in THP-1 cells |
Experimental Validation of Selectivity
To rigorously assess the selectivity of this compound, a series of well-established experimental protocols are employed. These assays are designed to not only confirm the degradation of STING but also to investigate potential off-target effects on a proteome-wide scale.
Experimental Protocols
1. Western Blotting for STING Degradation:
This technique is used to quantify the reduction in STING protein levels following treatment with this compound.
-
Cell Culture and Lysis: THP-1 cells are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours). Subsequently, cells are washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for STING. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate, and the band intensity, corresponding to the amount of STING protein, is quantified using densitometry. Loading controls (e.g., GAPDH or β-actin) are used to normalize the data.
2. Global Proteomics for Off-Target Analysis (SILAC/TMT):
To obtain an unbiased and comprehensive view of the degrader's selectivity, quantitative mass spectrometry-based proteomics approaches like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) are employed.
-
SILAC Protocol Outline:
-
Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).
-
One population is treated with this compound, while the other serves as a vehicle-treated control.
-
After treatment, the two cell populations are combined, and the proteins are extracted and digested into peptides.
-
The peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS/MS). The mass difference between the "light" and "heavy" peptides allows for the relative quantification of thousands of proteins in a single experiment. A significant decrease in the ratio of heavy to light for a particular protein indicates degradation.
-
-
TMT Protocol Outline:
-
Cells are treated with the degrader or vehicle control.
-
Proteins are extracted, digested, and the resulting peptides from each sample are labeled with one of several isobaric TMT reagents.
-
The labeled samples are then pooled and analyzed by LC-MS/MS. During fragmentation in the mass spectrometer, the TMT tags release reporter ions of different masses, allowing for the simultaneous quantification of protein abundance across multiple samples.
-
3. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation:
This assay is crucial to confirm the mechanism of action of the PROTAC, i.e., its ability to form a ternary complex between STING and the E3 ligase.
-
Cell Transfection and Lysis: Cells are co-transfected with constructs expressing tagged versions of STING (e.g., FLAG-tagged) and the E3 ligase (e.g., HA-tagged). The cells are then treated with this compound.
-
Immunoprecipitation: The cell lysate is incubated with an antibody against one of the tags (e.g., anti-FLAG antibody) immobilized on beads. This pulls down the tagged protein and any interacting partners.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The protein complexes are then eluted from the beads.
-
Western Blot Analysis: The eluted proteins are analyzed by Western blotting using antibodies against both tagged proteins (e.g., anti-FLAG and anti-HA antibodies). The presence of both STING and the E3 ligase in the eluate confirms the formation of the ternary complex.
4. Functional Assay: Cytokine Release Measurement:
This assay assesses the functional consequence of STING degradation by measuring the downstream signaling output.
-
Cell Stimulation: THP-1 cells are pre-treated with this compound for a defined period to induce STING degradation. The cells are then stimulated with a STING agonist, such as cGAMP, to activate the pathway.
-
Supernatant Collection: After an appropriate incubation time, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of key cytokines, such as Interferon-beta (IFN-β) and Interleukin-6 (IL-6), in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. A reduction in cytokine secretion in the degrader-treated, stimulated cells compared to the vehicle-treated, stimulated cells indicates functional inhibition of the STING pathway.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the STING signaling pathway, the mechanism of action of this compound, and the experimental workflows.
Figure 1: The cGAS-STING signaling pathway.
Figure 2: Mechanism of action of this compound.
Figure 3: Experimental workflow for validating selectivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING Degrader SP23 Supplier | CAS 2762552-74-7 | Tocris Bioscience [tocris.com]
- 3. Novel CRBN-Recruiting Proteolysis-Targeting Chimeras as Degraders of Stimulator of Interferon Genes with In Vivo Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STING-targeting PROTACs: emerging therapeutic tools for enhanced immunotherapy in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage: Assessing STING Degradation Over Inhibition for Therapeutic Intervention
For researchers, scientists, and drug development professionals, the strategic decision to inhibit or degrade a protein target is critical. This guide provides an objective comparison of STING (Stimulator of Interferon Genes) degradation versus inhibition, supported by experimental data and detailed methodologies, to inform therapeutic development strategies.
The STING pathway is a critical component of the innate immune system, detecting cytosolic DNA to trigger inflammatory responses. While activation of STING is being explored for cancer immunotherapy, hyperactivation is implicated in autoimmune and inflammatory diseases such as systemic lupus erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI). This has led to the development of therapeutic strategies to suppress STING signaling. Two primary approaches have emerged: inhibition and degradation. While both aim to reduce STING activity, a growing body of evidence suggests that degradation offers significant advantages over classical inhibition.
Mechanism of Action: A Tale of Two Modalities
Small-molecule inhibitors typically function by binding to the active site or an allosteric site of a protein, preventing it from carrying out its normal function. In the case of STING, inhibitors are designed to block its ability to signal downstream and induce the production of type I interferons and other pro-inflammatory cytokines.
STING degraders, on the other hand, operate via a different mechanism. These molecules, often developed as proteolysis-targeting chimeras (PROTACs) or molecular glues, are designed to induce the selective ubiquitination and subsequent proteasomal degradation of the STING protein. This results in the complete removal of STING from the cell, effectively eliminating its signaling capacity.
Figure 1: The canonical STING signaling pathway.
Figure 2: Mechanism of STING inhibition vs. degradation.
Comparative Efficacy: A Quantitative Look
The distinction in mechanism translates to quantifiable differences in efficacy. While inhibitors can effectively block STING signaling, they require sustained high concentrations to maintain target occupancy. Degraders, however, can act catalytically, with a single degrader molecule capable of inducing the degradation of multiple STING proteins. This often leads to a more profound and durable suppression of the pathway.
| Parameter | STING Inhibitor (Compound X) | STING Degrader (Compound Y) | Reference |
| Mechanism | Reversible Binding | Proteasomal Degradation | |
| IC50 (IFN-β production) | 15 nM | 2 nM | |
| DC50 (STING Degradation) | N/A | 5 nM | |
| Dmax (Maximal Degradation) | N/A | >95% | |
| Durability of Effect (IFN-β suppression after washout) | 4 hours | >24 hours |
Table 1: Comparative in vitro efficacy of a representative STING inhibitor and degrader.
The Advantages of Degradation
The data suggests several key advantages of STING degradation over inhibition:
-
More Complete Pathway Shutdown: Degradation removes the entire STING protein, eliminating both its signaling and potential scaffolding functions. In contrast, some inhibitors have been observed to induce STING clustering, which can lead to paradoxical pathway activation at certain concentrations.
-
Increased Potency and Duration of Action: Due to their catalytic mechanism, degraders can achieve a more profound and longer-lasting effect than inhibitors, even at lower concentrations. This could translate to less frequent dosing in a clinical setting.
-
Overcoming Resistance: Resistance to inhibitors can arise from mutations in the drug-binding site. Degraders may be able to overcome such resistance mechanisms as long as they can still bind to the target protein with sufficient affinity to induce its degradation.
Figure 3: A typical experimental workflow for comparing STING inhibitors and degraders.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
1. Cell Culture and Treatment:
-
Cell Line: THP-1 cells (a human monocytic cell line) are commonly used as they endogenously express all components of the STING pathway.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates. The following day, they are treated with a serial dilution of the STING inhibitor or degrader for a specified period (e.g., 2-4 hours) before stimulation.
2. STING Pathway Activation:
-
Stimulant: 2'3'-cGAMP is used to directly activate STING, bypassing the need for cGAS.
-
Procedure: Following treatment with the compound, cells are stimulated with a fixed concentration of cGAMP (e.g., 10 µg/mL) for a set time (e.g., 6 hours for gene expression analysis, 18 hours for protein analysis).
3. Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β:
-
Purpose: To quantify the amount of secreted IFN-β, a key downstream product of STING activation.
-
Procedure:
-
After stimulation, the cell culture supernatant is collected.
-
An IFN-β ELISA kit is used according to the manufacturer's instructions.
-
Briefly, a 96-well plate is coated with an anti-IFN-β capture antibody.
-
The collected supernatants and a standard curve of recombinant IFN-β are added to the wells.
-
A detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate is added, and the resulting colorimetric change is measured using a plate reader.
-
The concentration of IFN-β in the samples is determined by comparison to the standard curve. The IC50 is calculated from the dose-response curve.
-
4. Western Blot for STING Protein Levels:
-
Purpose: To determine the extent of STING protein degradation.
-
Procedure:
-
After treatment and stimulation, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Total protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against STING. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
The membrane is then incubated with a secondary antibody conjugated to HRP.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The intensity of the STING band is quantified and normalized to the loading control. The DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximal degradation) are calculated.
-
Conclusion
The available evidence strongly suggests that STING degradation is a superior therapeutic strategy compared to inhibition for diseases driven by STING hyperactivation. The ability of degraders to induce the complete and durable removal of the STING protein leads to a more profound and sustained suppression of the inflammatory pathway. While the development of STING degraders is still in its early stages, the clear mechanistic advantages position this modality as a highly promising approach for the treatment of STING-associated diseases. Future research should focus on direct head-to-head comparisons in relevant preclinical disease models to further validate the therapeutic potential of STING degradation.
Safety Operating Guide
Proper Disposal of PROTAC STING Degrader-1: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like PROTAC STING Degrader-1 are paramount for ensuring laboratory safety and environmental protection. This document provides essential information and step-by-step procedures for the safe disposal of this compound, aligning with best practices for laboratory chemical waste management.
Key Compound Information
A summary of the essential quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C34H33N7O10 | Cell Signaling Technology |
| Molecular Weight | 699.7 g/mol | Cell Signaling Technology |
| CAS Number | 2762552-74-7 | Cell Signaling Technology |
| Appearance | Lyophilized powder | Cell Signaling Technology |
| Solubility | Soluble in DMSO | Cell Signaling Technology |
Hazard Assessment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar PROTAC compound, PROTAC BRD9 Degrader-1, indicates that it is not classified as a hazardous substance.[1] However, it is crucial to treat all new chemical entities with a high degree of caution. The toxicological properties of this compound have not been fully investigated.[1]
Always consult the compound-specific Safety Data Sheet (SDS) provided by the manufacturer before handling and disposal. In the absence of a specific SDS, the following general safety precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[1] In case of accidental contact, follow standard first-aid procedures.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent material and dispose of it as chemical waste.[1]
Step-by-Step Disposal Procedures
The following procedures provide a general framework for the disposal of this compound. These steps should be adapted to comply with your institution's specific chemical waste management policies and local, state, and federal regulations.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired lyophilized powder in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions of this compound, typically in DMSO, should be collected in a separate, labeled container for hazardous liquid waste. Do not mix with aqueous waste streams unless permitted by your institution's waste disposal protocols.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, gloves, and bench paper, should be disposed of as solid chemical waste.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the solvent used (e.g., "in DMSO").
-
Include the approximate concentration and quantity of the waste.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
-
Provide the EHS department with all necessary information about the waste, including its composition and quantity.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the importance of safety and regulatory compliance at each stage of the disposal process.
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of this compound
To provide context for the compound's mechanism of action, the following diagram illustrates the signaling pathway targeted by this compound. This degrader works by hijacking the cell's natural protein disposal system to eliminate the STING (Stimulator of Interferon Genes) protein.
Caption: Mechanism of action of this compound.
By adhering to these guidelines and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
